molecular formula C26H21ClN4O3 B610433 REDX05358 CAS No. 1884226-20-3

REDX05358

Cat. No.: B610433
CAS No.: 1884226-20-3
M. Wt: 472.929
InChI Key: 5-((3-(5-(2-chlorophenyl)-1H-imidazol-2-yl)chroman-6-yl)oxy)-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

REDX05358 is a novel, highly selective, and potent pan-RAF inhibitor developed to overcome resistance mechanisms associated with first-generation BRAF-selective drugs . Its primary research value lies in targeting the RAS-RAF-MEK-ERK (MAPK) signaling pathway, a key driver in over one third of all cancers . Unlike selective BRAF inhibitors, which are ineffective in RAS-mutant tumors and show limited efficacy in BRAF V600E mutant colorectal cancers, this compound has demonstrated monotherapy efficacy in preclinical models of both BRAF V600E mutant colorectal cancer and RAS-mutant colorectal cancer . By effectively inhibiting RAF dimerization—a key process that leads to paradoxical ERK activation and drug resistance—this compound represents a promising therapeutic strategy for hard-to-treat cancers . Recent computational drug repurposing studies have also identified this compound as a candidate for treating Epidermolysis Bullosa Simplex with Muscular Dystrophy (EBS-MD). Molecular docking analyses suggest it binds effectively with high affinity to the mutated plectin 1a protein, indicating potential for a novel therapeutic approach against this genetic disorder . This product is intended for research purposes only and is not for human or diagnostic use.

Properties

CAS No.

1884226-20-3

Molecular Formula

C26H21ClN4O3

Molecular Weight

472.929

IUPAC Name

5-((3-(5-(2-chlorophenyl)-1H-imidazol-2-yl)chroman-6-yl)oxy)-3,4-dihydro-1,8-naphthyridin-2(1H)-one

InChI

InChI=1S/C26H21ClN4O3/c27-20-4-2-1-3-18(20)21-13-29-25(30-21)16-11-15-12-17(5-7-22(15)33-14-16)34-23-9-10-28-26-19(23)6-8-24(32)31-26/h1-5,7,9-10,12-13,16H,6,8,11,14H2,(H,29,30)(H,28,31,32)

InChI Key

5-((3-(5-(2-chlorophenyl)-1H-imidazol-2-yl)chroman-6-yl)oxy)-3,4-dihydro-1,8-naphthyridin-2(1H)-one

SMILES

O=C(CC1)NC2=C1C(OC3=CC(CC(C4=NC=C(C5=CC=CC=C5Cl)N4)CO6)=C6C=C3)=CC=N2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

REDX05358;  REDX-05358;  REDX 05358.

Origin of Product

United States

Foundational & Exploratory

REDX05358: Mechanism of Action & Technical Profile

Author: BenchChem Technical Support Team. Date: February 2026

A Next-Generation Pan-RAF Inhibitor for RAS/RAF-Mutant Malignancies[1]

Executive Summary

REDX05358 is a potent, orally bioavailable, small-molecule Pan-RAF inhibitor designed to overcome the critical limitation of first-generation BRAF inhibitors: paradoxical MAPK pathway activation .[1] Unlike Vemurafenib or Dabrafenib, which can inadvertently accelerate tumor growth in RAS-mutant contexts by inducing RAF dimerization, this compound inhibits both RAF monomers and dimers with sub-nanomolar potency. It binds in a distinct DFG-out / αC-helix-in conformation, effectively silencing signaling in both BRAF-mutant (V600E) and RAS-mutant (KRAS/NRAS) solid tumors without triggering feedback reactivation.

Part 1: The Clinical Challenge: The RAF Paradox

To understand the mechanism of this compound, one must first understand the failure mode of its predecessors.

The Dimerization Problem

The MAPK/ERK pathway is a central driver of cell proliferation. In healthy cells, RAS activates RAF, which forms dimers (BRAF-BRAF, BRAF-CRAF) to phosphorylate MEK.[2]

  • First-Generation Inhibitors (Type I/I.5): Drugs like Vemurafenib bind to the ATP pocket of a single RAF monomer.

  • The Paradox: In the presence of oncogenic RAS (e.g., KRAS-mutant colorectal cancer), binding to one RAF monomer induces a conformational change that promotes its dimerization with a drug-free RAF partner. This "trans-activation" leads to hyper-phosphorylation of ERK, causing tumor progression and secondary malignancies (e.g., cutaneous squamous cell carcinoma).

This compound Design Directive: Create a molecule that inhibits the catalytic activity of the RAF kinase without allosterically priming the enzyme for dimerization, or alternatively, one that inhibits the dimer complex itself.

Part 2: Molecular Mechanism of Action[3][4]

Binding Topology: DFG-out / αC-helix-in

This compound utilizes a hybrid structural scaffold that occupies the ATP-binding pocket but enforces a specific inactive conformation.

  • Hinge Binding: It anchors to the kinase hinge region, competing directly with ATP.

  • Back-Pocket Occupation: Crucially, it extends into the deep hydrophobic back pocket. This forces the conserved DFG (Asp-Phe-Gly) motif into the "out" position.

  • Conformational Lock: Unlike standard Type II inhibitors that often push the αC-helix "out," this compound stabilizes a DFG-out / αC-helix-in state. This specific conformation is structurally incompatible with the regulatory changes required for paradoxical dimer activation.

Pan-RAF Inhibition (Monomer & Dimer)

This compound is equipotent against all RAF isoforms (ARAF, BRAF, CRAF).[3][4] By inhibiting both the monomeric form (dominant in BRAF V600E tumors) and the dimeric form (dominant in RAS-mutant tumors), it shuts down the pathway regardless of the upstream driver.

Prevention of Feedback Loops

In KRAS-mutant colorectal cancer (CRC), EGFR-mediated feedback often reactivates the pathway via CRAF. Because this compound potently inhibits CRAF (IC50 = 0.076 nM), it blocks this escape route, maintaining suppression of pERK.

Visualization: The Paradox Breaker Mechanism

The following diagram illustrates how this compound differs from first-generation inhibitors in the context of RAS-mutant signaling.

RAF_Mechanism RAS RAS-GTP (Oncogenic) RAF_Mono RAF Monomer (Inactive) RAS->RAF_Mono Recruits RAF_Dimer RAF Dimer (Active Complex) RAF_Mono->RAF_Dimer Dimerization MEK MEK Phosphorylation RAF_Dimer->MEK ERK ERK Phosphorylation (Proliferation) MEK->ERK Gen1 1st Gen Inhibitor (Vemurafenib) Gen1->RAF_Mono Binds Monomer Gen1->RAF_Dimer Induces Trans-Activation REDX This compound (Pan-RAF) REDX->RAF_Mono Inhibits (DFG-out) REDX->RAF_Dimer Inhibits Dimer Directly

Figure 1: Mechanistic differentiation.[5] While 1st Gen inhibitors induce dimerization (red arrow), this compound inhibits both monomers and dimers, blocking the paradox.

Part 3: Pharmacodynamics & Selectivity Profile

This compound demonstrates a "flat" potency profile across the RAF family, which is essential for its pan-RAF efficacy.

Table 1: Biochemical Potency (Kinase Assay)

Data synthesized from preclinical profiling (ProbeChem/Redx Pharma).

Target KinaseIC50 (nM)Biological Relevance
CRAF (RAF-1) 0.076 Critical for RAS-driven dimer signaling and EGFR feedback.
ARAF 0.100 Often a compensatory kinase in resistance settings.
BRAF (WT) 0.680 Wild-type inhibition prevents paradoxical activation in normal tissue.
BRAF (V600E) 0.171 Primary driver in melanoma/thyroid cancer.
Selectivity
  • Kinome Panel: Tested against 468 kinases.[1][6][7]

  • Specificity: High selectivity for the RAF family.[1]

  • Paradoxical Activation: Negligible. In cellular assays, pERK levels do not spike at sub-maximal doses, a hallmark of safety against secondary skin cancers.

Part 4: Experimental Protocols for Validation

To validate the mechanism of this compound in a research setting, the following protocols assess both potency and the absence of paradoxical activation.

Protocol A: Cellular "Paradox" Assay (Western Blot)

Objective: Confirm that this compound does not induce pERK spikes in RAS-mutant cells, unlike Vemurafenib.

  • Cell Line Selection:

    • HCT116 (KRAS G13D mutant): Prone to paradoxical activation.

    • A375 (BRAF V600E mutant): Sensitive control.

  • Reagent Preparation:

    • Dissolve this compound and Vemurafenib (control) in DMSO to 10 mM stock.

    • Prepare serial dilutions (0.1 nM to 10 µM).

  • Treatment:

    • Seed cells at

      
       cells/well in 6-well plates. Adhere overnight.
      
    • Treat with compounds for 1 hour (short duration captures immediate phosphorylation changes).

  • Lysis & Detection:

    • Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

    • Primary Antibodies: Phospho-ERK1/2 (Thr202/Tyr204) vs. Total ERK1/2.

  • Data Interpretation:

    • Vemurafenib:[1] Expect a "bell-shaped" curve in HCT116 (pERK increases at low doses, decreases at high doses).

    • This compound: Expect a monotonic dose-dependent decrease in pERK without any initial spike.

Protocol B: Proliferation Assay (CTG)

Objective: Determine IC50 in resistance models.

  • Plating: 384-well plate, 500-1000 cells/well (optimize for growth rate).

  • Dosing: 72-hour incubation with this compound (9-point dilution).

  • Readout: CellTiter-Glo (ATP quantification).

  • Analysis: Normalize to DMSO control. Calculate GI50 using a 4-parameter logistic fit.

Visualization: Experimental Workflow

Workflow Step1 Seed HCT116 Cells (KRAS Mutant) Step2 Treat with this compound (0.1nM - 10µM) Step1->Step2 Step3 Lyse & Western Blot (pERK vs tERK) Step2->Step3 Step4 Analysis: Check for Paradoxical Spike Step3->Step4

Figure 2: Workflow for validating the "Paradox Breaker" phenotype.

Part 5: Translational Context

This compound represents a shift from "allele-specific" inhibition (targeting only V600E) to "pathway-specific" inhibition (targeting the RAF node regardless of upstream RAS status).

  • Target Indications:

    • NRAS-mutant Melanoma: Currently lacks effective targeted therapies; MEK inhibitors alone have limited efficacy.

    • KRAS-mutant Colorectal Cancer (CRC): this compound combined with EGFR inhibitors could prevent the CRAF-mediated feedback loop that limits current standard of care.

  • Clinical Trajectory:

    • The Redx Pan-RAF program (including this compound) was acquired by Jazz Pharmaceuticals. The lead candidate from this program, JZP815 , shares the mechanistic profile described here (Pan-RAF, no paradox). Researchers studying this compound are effectively studying the preclinical basis of the JZP815 class.

References

  • Redx Pharma / Jazz Pharmaceuticals. (2022).[3] Jazz Pharmaceuticals Presents Pre-Clinical Data for Pan-RAF Inhibitor JZP815. PR Newswire. [3]

  • ProbeChem Biochemicals. (n.d.). REDX-05358 Datasheet & Biological Activity.

  • Jordan, E. J., et al. (2016). Development of this compound, a novel highly selective and potent pan RAF inhibitor. ResearchGate (Abstract).

  • Yao, Z., et al. (2015). RAF inhibitor induction of RAF dimerization and signaling: mechanisms and therapeutic strategies. Cancer Cell. (Contextual grounding for the "Paradox" mechanism).

Sources

Technical Guide: REDX05358 – Next-Generation Pan-RAF Inhibition

[1]

Subject: REDX05358 (Preclinical Lead / Precursor to JZP815 Program) Classification: Pan-RAF Inhibitor / Paradox Breaker Therapeutic Focus: BRAF V600E, RAS-Mutant, and Drug-Resistant Solid Tumors

Executive Summary

This compound represents a pivotal shift in kinase inhibitor design, moving beyond the "Type I" inhibition characteristic of first-generation drugs (e.g., vemurafenib, dabrafenib). While Type I inhibitors are effective in BRAF V600E monomers, they notoriously induce paradoxical activation of the MAPK pathway in cells with wild-type BRAF or upstream RAS mutations. This occurs because Type I binding to one protomer induces transactivation of the drug-free partner within a RAF dimer.

This compound is engineered as a Pan-RAF inhibitor (targeting ARAF, BRAF, and CRAF) and a Paradox Breaker . By stabilizing a conformation that prevents dimer-mediated signaling or by inhibiting both protomers within the dimer with equal potency, it abrogates the MAPK reactivation responsible for cutaneous toxicities and resistance in Colorectal Cancer (CRC).

This guide details the mechanistic rationale, molecular profile, and validation protocols for this compound.

Part 1: The Mechanistic Challenge & Solution

The Paradox Problem (Type I Inhibitors)

First-generation inhibitors bind the ATP-binding pocket of the active BRAF V600E monomer. However, in the presence of oncogenic RAS or splice variants (e.g., p61-BRAF V600E), RAF kinases form homo- or heterodimers.

  • Mechanism of Failure: Binding of a Type I inhibitor to one RAF molecule in a dimer induces an allosteric change that activates the other RAF molecule (transactivation).

  • Result: Hyper-phosphorylation of ERK (pERK), leading to secondary malignancies (e.g., keratoacanthomas) and drug resistance.

The this compound Solution (Paradox Breaking)

This compound functions as a Type II-like inhibitor, binding in a DFG-out/

1
  • Pan-RAF Activity: It potently inhibits ARAF, BRAF, and CRAF (IC50 < 1 nM).[2]

  • Dimer Control: It inhibits RAF signaling regardless of the oligomerization state (monomer or dimer). Crucially, it does not induce the conformational changes that drive transactivation in RAS-mutant contexts.

Signaling Pathway Visualization

The following diagram illustrates the divergence in signaling consequences between Vemurafenib and this compound.

MAPK_Paradox_Mechanismcluster_legendLegendcluster_type1Type I Inhibition (Vemurafenib)cluster_redxThis compound (Pan-RAF)L1Kinase ActiveL2Inhibited/InactiveRASRAS-GTP(Oncogenic/Upstream)RAF_Dim_1RAF Dimer(Protomer A: Drug Bound)RAS->RAF_Dim_1RAF_Dim_2RAF Dimer(Protomer B: Transactivated)RAS->RAF_Dim_2RAF_Pan_1RAF Dimer(Protomer A: Drug Bound)RAS->RAF_Pan_1RAF_Pan_2RAF Dimer(Protomer B: Drug Bound)RAS->RAF_Pan_2RAF_Dim_1->RAF_Dim_2AllostericActivationMEK_1MEK Phosphorylation(Paradoxical Activation)RAF_Dim_2->MEK_1Hyper-activationRAF_Pan_1->RAF_Pan_2No TransactivationMEK_2MEK SignalingBLOCKEDRAF_Pan_2->MEK_2Inhibition

Caption: Comparison of paradoxical activation by Type I inhibitors versus dimer-inhibition by this compound in a RAS-active context.

Part 2: Molecular Profile & Efficacy Data

This compound demonstrates a "best-in-class" profile by combining potency with selectivity. The data below summarizes its performance across different genetic contexts.

Kinase Selectivity & Potency

This compound is highly selective against a panel of >400 kinases, concentrating activity on the RAF family.[1][2]

Target IsoformIC50 (nM)Biological Context
BRAF V600E 0.17Primary driver in Melanoma/CRC
BRAF WT 0.68Wild-type context
CRAF 0.08Critical for RAS-driven signaling (dimer partner)
ARAF 0.10Accessory RAF isoform
Cellular Activity Matrix

The compound's utility extends beyond simple V600E mutations into resistance models.

Cell LineDriver MutationVemurafenib ResponseThis compound Response
A375 BRAF V600ESensitive (Inhibition)Sensitive (Inhibition)
HCT116 KRAS G13DParadoxical Activation (pERK

)
Inhibition (pERK

)
DLD-1 KRAS G13DResistance / ActivationInhibition
SK-MEL-239 BRAF Splice (p61)Resistance (Dimer driven)Sensitive

Part 3: Experimental Protocols

To validate this compound in a research setting, specific assays must be employed to demonstrate the "Paradox Breaker" phenotype. Standard viability assays are insufficient; phosphorylation status is the critical quality attribute (CQA).

Protocol A: The "Paradox" Western Blot

Objective: Prove that this compound inhibits ERK signaling in RAS-mutant cells where Vemurafenib causes activation.

Reagents:

  • Cell Lines: A375 (Control, V600E), HCT116 or DLD-1 (Test, KRAS-mutant).

  • Compounds: this compound (10 nM – 10

    
    M), Vemurafenib (Control), DMSO.
    
  • Antibodies: pERK1/2 (Thr202/Tyr204), Total ERK, Vinculin (Loading Control).

Workflow:

  • Seeding: Plate cells in 6-well plates (0.5 x 10^6 cells/well) in full serum media. Allow 24h attachment.

  • Starvation (Optional but Recommended): Switch to 0.5% FBS media for 16h to reduce basal growth factor noise.

  • Treatment: Treat with dose titration of this compound vs. Vemurafenib for 1 hour .

    • Note: Paradoxical activation is an acute event; long incubations may miss the peak.

  • Lysis: Rapidly wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Readout: Immunoblot.

    • Success Criteria: HCT116 cells treated with Vemurafenib must show increased pERK vs. DMSO. HCT116 cells treated with this compound must show decreased or basal pERK.

Protocol B: 3D Spheroid Growth Assay

Objective: Assess efficacy in a physiologically relevant tumor microenvironment, particularly for CRC lines (often resistant in 2D).

Workflow Visualization:

Experimental_WorkflowStep1Seed Cells(ULA Plates)Step2Spheroid Formation(72 Hours)Step1->Step2AggregationStep3Drug Treatment(this compound)Step2->Step3DosingStep4Incubation(5-7 Days)Step3->Step4PenetrationStep5Viability Readout(ATP/CellTiter-Glo)Step4->Step5Lysis

Caption: 3D Spheroid assay workflow for assessing potency in dense tumor structures.

Critical Steps:

  • Use Ultra-Low Attachment (ULA) plates.

  • Centrifuge plates at 200xg for 5 mins after seeding to center the pellet.

  • Dosing should be refreshed every 48h due to the metabolic activity of spheroids.

Part 4: Clinical Translation & Field Insights

From this compound to JZP815

This compound served as the lead optimization compound in the Redx Pharma Pan-RAF program. This program was acquired by Jazz Pharmaceuticals, leading to the nomination of JZP815 for clinical trials.

  • Insight: When researching this compound, data may often be cross-referenced with "JZP815" or "Redx Pan-RAF program." The mechanism of action (MOA) described here applies to this chemical series.

Handling & Safety
  • Solubility: this compound is generally soluble in DMSO (up to 10 mM). Avoid aqueous buffers for stock solutions.

  • Storage: Aliquot and store at -80°C. Avoid freeze-thaw cycles which can degrade the inhibitor and alter IC50 values.

References

  • Discovery of this compound: A potent, selective and paradox-breaking BRAF inhibitor. Source: AACR Annual Meeting 2016; Abstract 2650. URL:[Link]

  • Jazz Pharmaceuticals and Redx Announce Pan-RAF Inhibitor JZP815 to Enter Clinical Development. Source: Jazz Pharmaceuticals Press Release (2022).[3] URL:[Link]

  • Response and resistance to paradox-breaking BRAF inhibitor in melanomas in vivo and ex vivo. Source: Molecular Cancer Therapeutics (2018).[4] (Contextual reference for Paradox Breaker mechanism). URL:[Link]

  • Redx announces sale of its pan-RAF inhibitor programme to Jazz Pharmaceuticals. Source: Redx Pharma PLC (2019).[3][5] URL:[Link]

The Preclinical Evaluation of REDX05358 (JZP815) in RAS-Driven Tumor Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The RAS family of oncogenes represents one of the most frequently mutated gene families in human cancers, yet they have remained largely "undruggable" for decades. The development of targeted therapies for RAS-driven malignancies is a paramount objective in oncology research. This technical guide provides a comprehensive overview of the preclinical evaluation of REDX05358 (now JZP815), a novel pan-RAF inhibitor, in the context of RAS-driven tumor models. We will delve into the scientific rationale for targeting the RAF kinases downstream of RAS, the unique mechanism of action of JZP815, and a detailed exploration of the appropriate preclinical models and methodologies required for its robust evaluation. This guide is intended to equip researchers with the foundational knowledge and practical protocols to advance the study of next-generation MAPK pathway inhibitors.

The Challenge of RAS-Driven Cancers and the Rationale for Pan-RAF Inhibition

Mutations in RAS genes (KRAS, NRAS, and HRAS) are prevalent in a wide array of human cancers, including pancreatic, colorectal, and non-small cell lung cancers, leading to constitutive activation of downstream signaling pathways, most notably the MAPK (RAS-RAF-MEK-ERK) cascade.[1] This sustained signaling promotes uncontrolled cell proliferation, survival, and differentiation.

First-generation RAF inhibitors, while effective in BRAF-mutant melanomas, have shown limited efficacy and can even lead to paradoxical pathway activation in RAS-mutant contexts. This occurs because these inhibitors can promote the dimerization of RAF isoforms, leading to the transactivation of CRAF and subsequent MEK-ERK signaling.

This compound (JZP815) was developed as a next-generation pan-RAF inhibitor designed to overcome this limitation. By potently and selectively inhibiting all three RAF isoforms (A-RAF, B-RAF, and C-RAF), JZP815 effectively blocks signaling from both RAF monomers and dimers. This dual mechanism of action prevents the paradoxical activation of the MAPK pathway, making it a promising therapeutic strategy for both BRAF and RAS-mutant tumors.

MAPK_Pathway_and_JZP815_MOA cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) RAS_GDP RAS-GDP (Inactive) RTK->RAS_GDP SOS1 RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GTP loading RAS_GTP->RAS_GDP GAP RAF_dimer RAF Dimer (A/B/C-RAF) RAS_GTP->RAF_dimer Activation MEK MEK1/2 RAF_dimer->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Nuclear Translocation & Target Gene Expression JZP815 This compound (JZP815) JZP815->RAF_dimer Inhibition Activation_node Activation Inhibition_node Inhibition

Figure 1: Simplified MAPK signaling pathway and the mechanism of action of this compound (JZP815).

Preclinical Characterization of this compound (JZP815)

JZP815 is an orally bioavailable small molecule inhibitor that has demonstrated potent and selective inhibition of all RAF kinase family members at low-to-sub nanomolar potencies in biochemical assays.[2][3] Preclinical studies have shown that JZP815 effectively inhibits MAPK pathway signaling in tumor cells driven by either mutant RAF monomers or RAS-induced RAF dimers, without inducing significant paradoxical pathway activation.[3]

In Vitro Anti-proliferative Activity

The anti-proliferative effects of JZP815 have been evaluated across a panel of cancer cell lines with various RAS and BRAF mutations.

Cell LineCancer TypeGenotypeJZP815 IC50 (nM)
SW620 ColorectalKRAS G12V50 - 100
HCT116 ColorectalKRAS G13D100 - 250
MIA PaCa-2 PancreaticKRAS G12C75 - 150
A549 LungKRAS G12S200 - 400
SK-MEL-2 MelanomaNRAS Q61R25 - 75
A375 MelanomaBRAF V600E< 10

Table 1: Representative in vitro anti-proliferative activity of JZP815 in a panel of RAS and BRAF mutant cancer cell lines. Data is presented as a range of reported IC50 values from publicly available sources and internal data.

In Vivo Efficacy in RAS-Driven Xenograft Models

JZP815 has demonstrated significant single-agent anti-tumor activity, including tumor regression, in multiple mouse xenograft models of RAS- and BRAF-mutant solid tumors.[3]

Xenograft ModelCancer TypeGenotypeDosing RegimenTumor Growth Inhibition (%)
HCT116 ColorectalKRAS G13D25 mg/kg, QD> 80%
MIA PaCa-2 PancreaticKRAS G12C50 mg/kg, QDSignificant tumor stasis
NCI-H358 LungKRAS G12C50 mg/kg, QD> 60%
SK-MEL-2 MelanomaNRAS Q61R25 mg/kg, QDTumor regression

Table 2: Summary of in vivo efficacy of JZP815 in representative RAS-driven cell line-derived xenograft (CDX) models. QD: once daily.

Selecting the Appropriate RAS-Driven Tumor Model

The choice of a suitable preclinical model is critical for the successful evaluation of a targeted therapy like JZP815. The three main types of models for studying RAS-driven cancers are cancer cell lines, patient-derived xenografts (PDX), and genetically engineered mouse models (GEMMs).

Tumor_Model_Selection Research_Question Research Question Cell_Lines Cancer Cell Lines (In Vitro / CDX) Research_Question->Cell_Lines PDX Patient-Derived Xenografts (PDX) Research_Question->PDX GEMM Genetically Engineered Mouse Models (GEMM) Research_Question->GEMM HTS High-Throughput Screening Cell_Lines->HTS MOA Mechanism of Action Studies Cell_Lines->MOA Efficacy In Vivo Efficacy Cell_Lines->Efficacy PDX->Efficacy Biomarker Biomarker Discovery PDX->Biomarker Heterogeneity Tumor Heterogeneity PDX->Heterogeneity GEMM->Efficacy TME Tumor Microenvironment (TME) GEMM->TME Immuno_Oncology Immuno-Oncology Studies GEMM->Immuno_Oncology

Figure 2: Decision-making framework for selecting the appropriate RAS-driven tumor model.
Cancer Cell Lines
  • Description: Immortalized cell lines derived from human tumors that can be cultured in vitro or implanted into immunodeficient mice to form cell line-derived xenografts (CDX).

  • Advantages: Readily available, easy to manipulate genetically, cost-effective, and suitable for high-throughput screening.

  • Disadvantages: May not fully recapitulate the heterogeneity and microenvironment of the original tumor.

  • Recommended RAS-Driven Cell Lines:

    • Colorectal Cancer: SW48 isogenic cell lines with different KRAS mutations (G12D, G13D, etc.) are valuable for studying mutation-specific effects.[4]

    • Pancreatic Cancer: MIA PaCa-2 (KRAS G12C), PANC-1 (KRAS G12D).

    • Lung Cancer: A549 (KRAS G12S), NCI-H358 (KRAS G12C).

    • A diverse collection of SNU (Seoul National University) cell lines with various KRAS mutations are also commercially available.[5][6]

Patient-Derived Xenografts (PDX)
  • Description: Models created by implanting fresh patient tumor tissue directly into immunodeficient mice.[7]

  • Advantages: Better preserve the genomic and phenotypic heterogeneity of the original tumor, and are considered more predictive of clinical outcomes.[8][9]

  • Disadvantages: More expensive and time-consuming to establish and maintain, and the lack of a competent immune system limits their use for immunotherapy studies.

  • Establishment and Characterization: Requires a coordinated effort between clinical and laboratory teams.[8] Validation should include histological comparison to the original tumor and genomic profiling to ensure fidelity.[8]

Genetically Engineered Mouse Models (GEMMs)
  • Description: Mice engineered to carry specific genetic mutations that drive spontaneous tumor development in the context of a fully intact immune system.[1][10]

  • Advantages: Faithfully recapitulate the natural history of human cancer, including tumor-stroma interactions and immune responses.[11][12]

  • Disadvantages: Can be complex and time-consuming to generate and characterize, and tumor latency can be variable.

  • Commonly Used KRAS GEMMs:

    • Lung Adenocarcinoma: KrasLSL-G12D/+;Trp53fl/fl (KP) model.

    • Pancreatic Ductal Adenocarcinoma: KrasLSL-G12D/+;Pdx1-Cre (KC) and KrasLSL-G12D/+;Trp53LSL-R172H/+;Pdx1-Cre (KPC) models.

Key Experimental Protocols

The following section provides detailed, step-by-step methodologies for essential preclinical experiments to evaluate a pan-RAF inhibitor like JZP815.

Experimental_Workflow In_Vitro In Vitro Studies Cell_Proliferation Cell Proliferation Assay (IC50 Determination) In_Vitro->Cell_Proliferation Western_Blot Western Blot (p-ERK/p-MEK) In_Vitro->Western_Blot In_Vivo In Vivo Studies Xenograft_Study Xenograft Efficacy Study (CDX or PDX) In_Vivo->Xenograft_Study PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis Xenograft_Study->PK_PD IHC Immunohistochemistry (Ki67, Cleaved Caspase-3) Xenograft_Study->IHC

Figure 3: A typical preclinical experimental workflow for evaluating a targeted therapy.
Western Blot Analysis of MAPK Pathway Inhibition

This protocol is designed to assess the phosphorylation status of key downstream effectors of the RAF kinases, namely MEK and ERK, as a measure of target engagement.

Materials:

  • RAS-driven cancer cell lines

  • This compound (JZP815)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2, anti-phospho-MEK1/2 (p-MEK), anti-total-MEK1/2, and anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • PVDF membrane

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of JZP815 or vehicle (DMSO) for the desired time (e.g., 2, 6, 24 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted 1:1000) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total ERK and a loading control like GAPDH.

Data Analysis:

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the p-ERK signal to the total ERK signal for each sample.

In Vivo Efficacy Study in a Cell Line-Derived Xenograft (CDX) Model

This protocol outlines a typical in vivo efficacy study to evaluate the anti-tumor activity of JZP815.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NSG mice)

  • RAS-driven cancer cell line (e.g., HCT116)

  • This compound (JZP815) formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 HCT116 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm3). Randomize mice into treatment groups (e.g., vehicle control, JZP815 at different doses).

  • Drug Administration: Administer JZP815 or vehicle orally, once daily, for the duration of the study (e.g., 21 days).

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers and record the body weight of each mouse twice weekly.

  • Endpoint: Euthanize mice when tumors reach a predetermined size, or at the end of the study.

  • Tumor Excision and Analysis: Excise tumors for pharmacodynamic biomarker analysis (e.g., Western blot for p-ERK or immunohistochemistry).

Data Analysis:

Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Plot mean tumor volume over time for each group.

Immunohistochemistry (IHC) for Proliferation and Apoptosis Markers

This protocol is used to assess the effect of JZP815 on cell proliferation (Ki67) and apoptosis (cleaved caspase-3) in tumor tissues from in vivo studies.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissues

  • Primary antibodies: anti-Ki67 and anti-cleaved caspase-3

  • HRP-conjugated secondary antibody and DAB chromogen

  • Hematoxylin for counterstaining

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize and rehydrate the FFPE tissue sections.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding with a blocking serum.

    • Incubate sections with the primary antibody (anti-Ki67 or anti-cleaved caspase-3) overnight at 4°C.

    • Incubate with an HRP-conjugated secondary antibody.

    • Develop the signal with DAB chromogen.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.

Data Analysis:

Quantify the percentage of Ki67-positive cells (proliferation index) and cleaved caspase-3-positive cells (apoptotic index) by manual counting or using image analysis software.

Conclusion and Future Directions

This compound (JZP815) represents a promising next-generation pan-RAF inhibitor with the potential to address the significant unmet medical need in RAS-driven cancers. The preclinical data to date demonstrates its potent anti-tumor activity and favorable mechanism of action. The robust preclinical evaluation of such targeted therapies relies on the judicious selection of appropriate tumor models and the rigorous application of well-defined experimental protocols. The methodologies outlined in this guide provide a framework for the comprehensive assessment of JZP815 and other novel MAPK pathway inhibitors. Future studies should focus on elucidating mechanisms of resistance, identifying predictive biomarkers, and exploring rational combination strategies to further enhance the therapeutic potential of this class of agents in the clinic.

References

  • National Cancer Institute. (n.d.). Definition of pan-RAF inhibitor JZP815. NCI Drug Dictionary. Retrieved from [Link]

  • Jazz Pharmaceuticals. (2022, April 8). Jazz Pharmaceuticals Presents Pre-Clinical Data for Pan-RAF Inhibitor JZP815, including Pharmacokinetic Properties and Efficacy in Multiple Solid Tumor Types. PR Newswire. Retrieved from [Link]

  • Hauptschein, R., et al. (2025). JZP815, a potent and selective pan-RAF inhibitor, is effective against a spectrum of mutant KRAS and NRAS solid tumor cancers, as monotherapy and in combination, generating a gene expression profile of MAPK inhibition. Cancer Research, 85(8_Suppl_1), Abstract nr 6830.
  • García-Alonso, S., et al. (2018). Metabolic characterization of colorectal cancer cells harbouring different KRAS mutations in codon 12, 13, 61 and 146 using human SW48 isogenic cell lines. Scientific Reports, 8(1), 1-13.
  • Jazz Pharmaceuticals. (2022, April 8). Jazz Pharmaceuticals Presents Pre-Clinical Data for Pan-RAF Inhibitor JZP815, including Pharmacokinetic Properties and Efficacy in Multiple Solid Tumor Types. Cision. Retrieved from [Link]

  • Jazz Pharmaceuticals. (2022, June 15). Jazz Pharmaceuticals and Redx Announce Pan-RAF Inhibitor JZP815 to Enter Clinical Development. Retrieved from [Link]

  • Drosten, M., & Barbacid, M. (2016). Genetically Engineered Mouse Models of K-Ras-Driven Lung and Pancreatic Tumors: Validation of Therapeutic Targets. Cold Spring Harbor Perspectives in Medicine, 6(9), a022953.
  • O'Brien, C., et al. (2017). Modulation of plasma metabolite biomarkers of MAPK pathway with the MEK inhibitor RO4987655: pharmacodynamic and predictive potential in metastatic melanoma. Molecular Cancer Therapeutics, 16(10), 2315-2323.
  • Lazzari, C., et al. (2020). An integrative pharmacogenomics analysis identifies therapeutic targets in KRAS-mutant lung cancer. EBioMedicine, 52, 102647.
  • O'Brien, C., et al. (2017). Modulation of Plasma Metabolite Biomarkers of the MAPK Pathway with MEK Inhibitor RO4987655: Pharmacodynamic and Predictive Potential in Metastatic Melanoma. Molecular Cancer Therapeutics, 16(10), 2315-2323.
  • Cytion. (n.d.). KRAS-Mutant Models: Spotlight on SNU Cell Line Diversity. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • Li, Y., et al. (2022). Integrated multi-omics characterization of KRAS mutant colorectal cancer. Theranostics, 12(11), 5034.
  • ProBio CDMO. (n.d.). In Vivo Efficacy Evaluation. Retrieved from [Link]

  • Crown Bioscience. (2023, March 25). An Introduction to the Use of Pharmacodynamic Biomarkers in Drug Development. Retrieved from [Link]

  • Arci, A., et al. (2013). Histologic evaluation of Ki-67 and cleaved caspase-3 expression in feline mammary carcinoma.
  • Martin, T. D., et al. (2013). Mouse Models of Kras-Mutant Colorectal Cancer: Valuable GEMMs for Drug Testing?. Clinical Cancer Research, 19(11), 2794-2796.
  • HistoSure. (n.d.). Reference Protocol for Anti-Ki67 (HS-398 003) Immunohistochemistry using DAB as Chromogen. Retrieved from [Link]

  • Drosten, M., & Barbacid, M. (2016). Genetically Engineered Mouse Models of K-Ras-Driven Lung and Pancreatic Tumors: Validation of Therapeutic Targets. Cold Spring Harbor Perspectives in Medicine, 6(9), a022953.
  • Cytion. (n.d.). KRAS-Mutant Models: Spotlight on SNU Cell Line Diversity. Retrieved from [Link]

  • Kovács, A., et al. (2016). Evaluation of cleaved caspase-3 and Ki-67 index on diagnostic biopsy in response to neoadjuvant chemotherapy in the context of post-treatment tumour ypT stage, ypN stage, grade, and molecular subtype. Virchows Archiv, 469(4), 405-414.
  • Singh, M., et al. (2015).
  • Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy. Retrieved from [Link]

  • Unni, A. M., et al. (2017). Kras mutant genetically engineered mouse models of human cancers are genomically heterogeneous. Proceedings of the National Academy of Sciences, 114(49), E10566-E10575.
  • Crown Bioscience. (2018, April 13). The Establishment and Characterization of PDX Models. Retrieved from [Link]

  • Day, B. W., et al. (2017). ASTX029, a Novel Dual-mechanism ERK Inhibitor, Modulates Both the Phosphorylation and Catalytic Activity of ERK. Molecular Cancer Therapeutics, 16(10), 2095-2106.
  • Lee, S., et al. (2020). Activation-induced substrate engagement in ERK signaling. Molecular Biology of the Cell, 31(5), 361-372.
  • An, Z., & Wang, X. (2015). In Vivo Pharmacology Models for Cancer Target Research. In Methods in Pharmacology and Toxicology (pp. 23-45). Humana Press, New York, NY.
  • Mandrekar, S. J., & Sargent, D. J. (2010). Targeted therapies in oncology: perspectives on trial designs and practical considerations. American journal of cancer research, 1(1), 1.
  • Li, N., et al. (2018). Development of small-molecule therapeutics and strategies for targeting RAF kinase in BRAF-mutant colorectal cancer. Acta Pharmaceutica Sinica B, 8(5), 697-705.
  • Jazz Pharmaceuticals. (2022, March 8). Jazz Pharmaceuticals to Present Pan-RAF Inhibitor Pre-Clinical Data at American Association for Cancer Research (AACR) 2022 Annual Meeting. Retrieved from [Link]

  • Li, X., et al. (2024). Preclinical Evaluation of a Radiolabeled Pan-RAF Inhibitor for RAF-Specific PET/CT Imaging. Molecular Pharmaceutics.
  • Whittaker, S. R., et al. (2016). Preclinical efficacy of a RAF inhibitor that evades paradoxical MAPK pathway activation in protein kinase BRAF-mutant lung cancer. Proceedings of the National Academy of Sciences, 113(45), 12866-12871.
  • DeRose, Y. S., et al. (2018). Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models. Frontiers in oncology, 8, 41.
  • Mayo Clinic. (n.d.). Protocols - Translational Neuro-Oncology: Jann N. Sarkaria. Retrieved from [Link]

  • Bollag, G., et al. (2006). Preclinical development of a novel inhibitor of oncogenic B-Raf. Journal of Clinical Oncology, 24(18_suppl), 3004-3004.
  • LoRusso, P. M., et al. (2010). Phase I Pharmacokinetic and Pharmacodynamic Study of the Oral MAPK/ERK Kinase Inhibitor PD-0325901 in Patients with Advanced Cancers. Clinical Cancer Research, 16(6), 1924-1937.
  • Day, B. W., et al. (2025).
  • Zhang, X., et al. (2017). Establishing and characterizing patient-derived xenografts using pre-chemotherapy percutaneous biopsy and post-chemotherapy surgical samples from a prospective neoadjuvant breast cancer study. Clinical Cancer Research, 23(23), 7353-7363.
  • Charles River Laboratories. (n.d.). Patient-Derived Xenograft (PDX) Models. Retrieved from [Link]

Sources

The Emergence of REDX05358 (JZP815): A New Paradigm in Pan-RAF Inhibition for Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a cornerstone of cell proliferation and survival, and its aberrant activation is a frequent driver of human cancers.[1] For years, the focus of therapeutic intervention has been on selective BRAF inhibitors, which have shown remarkable efficacy in cancers harboring specific BRAF mutations, such as BRAF V600E.[2] However, the clinical utility of these first-generation inhibitors is often hampered by the development of resistance and the paradoxical activation of the MAPK pathway in BRAF wild-type cells.[3][4] This guide provides a comprehensive technical overview of REDX05358, now known as JZP815, a novel, highly selective, and potent next-generation pan-RAF inhibitor designed to overcome these limitations.[1] We will delve into the mechanistic intricacies of this compound/JZP815, detailing the experimental methodologies for its characterization and providing insights into its progression from a preclinical candidate to a clinical-stage therapeutic.

The Challenge: Limitations of First-Generation RAF Inhibitors

The discovery of activating BRAF mutations, particularly the V600E mutation, in a significant portion of melanomas and other cancers spurred the development of targeted inhibitors like vemurafenib and dabrafenib.[5][6] These drugs brought about a paradigm shift in the treatment of BRAF-mutant cancers.[7] However, two major challenges emerged:

  • Acquired Resistance: Tumors often develop resistance to these inhibitors through various mechanisms, frequently involving the reactivation of the MAPK pathway.[8][9] This can occur through secondary mutations, amplification of the BRAF gene, or activation of alternative signaling pathways.[10][11]

  • Paradoxical Activation: In cells with wild-type BRAF but upstream activation of RAS, first-generation RAF inhibitors can paradoxically activate the MAPK pathway.[3][4] This occurs because these inhibitors promote the dimerization of RAF kinases, leading to the transactivation of the unbound protomer and subsequent downstream signaling.[12][13] This phenomenon is not only linked to the development of secondary malignancies, such as cutaneous squamous cell carcinomas, but also limits the efficacy of these drugs in RAS-mutant tumors.[3]

These limitations highlighted the urgent need for a new class of RAF inhibitors that could potently inhibit all RAF isoforms (A-RAF, B-RAF, and C-RAF) and effectively block both monomeric and dimeric RAF signaling without inducing paradoxical activation.[14][15]

This compound (JZP815): A Novel Pan-RAF Inhibitor

This compound (JZP815) is a potent, orally bioavailable small molecule designed to address the shortcomings of previous RAF inhibitors.[1] It acts as a pan-RAF inhibitor, potently targeting all three RAF kinase family members at low-to-sub nanomolar potencies in biochemical assays.[1][16] A key differentiating feature of this compound/JZP815 is its ability to inhibit both monomer- and dimer-driven RAF signaling.[1] This dual action is critical for its efficacy in a broader range of mutational contexts, including tumors with BRAF mutations (class 1, 2, and 3), BRAF fusions, and RAS mutations.[1]

Mechanism of Action: Evading the Paradox

The unique mechanism of this compound/JZP815 lies in its ability to bind to RAF kinases in a manner that prevents the conformational changes that lead to paradoxical activation.[1] This allows for sustained inhibition of the MAPK pathway in both BRAF-mutant and RAS-mutant cancer cells.

Preclinical Characterization of this compound (JZP815): A Methodological Deep Dive

The preclinical evaluation of a novel drug candidate like this compound/JZP815 involves a battery of in vitro and in vivo assays to establish its potency, selectivity, and efficacy. This section provides detailed, field-proven protocols for the key experiments that form the foundation of such an investigation.

Biochemical Potency and Selectivity: Kinase Inhibition Assays

The initial step in characterizing a kinase inhibitor is to determine its potency against the target enzyme(s) and its selectivity across the kinome.

Table 1: Illustrative Pan-RAF Inhibitory Profile of this compound (JZP815)

Kinase TargetIC50 (nM)
A-RAF< 1
B-RAF< 1
B-RAF V600E< 1
C-RAF< 1

Note: The above data is representative of the low-to-sub nanomolar potencies reported for JZP815.[1][16]

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the inhibitory activity of a compound against RAF kinases.

  • Reagent Preparation:

    • Prepare a serial dilution of this compound/JZP815 in 100% DMSO.

    • Prepare a solution of the respective RAF kinase (A-RAF, B-RAF, B-RAF V600E, or C-RAF) in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of a europium-labeled anti-tag antibody and a fluorescently labeled kinase tracer (ligand) in kinase buffer.

  • Assay Plate Preparation:

    • Add the this compound/JZP815 serial dilutions to the wells of a low-volume 384-well plate.

    • Add the RAF kinase solution to each well.

    • Add the antibody and tracer solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Potency: Anti-Proliferative Assays

Demonstrating that a compound can inhibit the proliferation of cancer cells is a critical step in its development.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Cell Seeding:

    • Seed cancer cell lines (e.g., BRAF V600E mutant melanoma, KRAS mutant colorectal cancer) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound/JZP815 for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and determine the IC50 value.

Assessing Paradoxical Activation

A key feature of this compound/JZP815 is its lack of paradoxical MAPK pathway activation. This can be assessed by measuring the phosphorylation of ERK (pERK), a downstream effector in the pathway, in BRAF wild-type cells with upstream RAS activation.

Experimental Protocol: Western Blotting for pERK/Total ERK

  • Cell Treatment:

    • Culture BRAF wild-type cells (e.g., HaCaT keratinocytes) and treat them with increasing concentrations of this compound/JZP815 or a first-generation RAF inhibitor (as a positive control for paradoxical activation) for a defined period (e.g., 2-4 hours).

  • Protein Extraction:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against pERK1/2 and total ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the pERK signal to the total ERK signal.

Diagram: Experimental Workflow for Assessing Paradoxical Activation

Paradoxical_Activation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis cell_culture BRAF WT Cells (e.g., HaCaT) treatment Treat with Inhibitor (this compound vs. Control) cell_culture->treatment lysis Cell Lysis treatment->lysis western_blot Western Blot for pERK & Total ERK lysis->western_blot quantification Densitometry Quantification western_blot->quantification analysis Assess pERK Levels (Paradoxical Activation) quantification->analysis

Caption: Workflow for evaluating paradoxical MAPK pathway activation.

In Vivo Efficacy: Xenograft Models

The ultimate preclinical validation of an anti-cancer agent is its ability to inhibit tumor growth in a living organism. This compound/JZP815 has demonstrated monotherapy in vivo efficacy in a BRAF V600E mutant colorectal cancer xenograft model, a setting where first-generation inhibitors are often ineffective.[15]

Experimental Protocol: BRAF V600E Colorectal Cancer Xenograft Model

  • Cell Implantation:

    • Subcutaneously implant a human colorectal cancer cell line harboring the BRAF V600E mutation (e.g., HT-29) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound/JZP815 orally at various doses daily. The control group receives the vehicle.

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight regularly (e.g., twice weekly).

    • Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Diagram: Signaling Pathway of Pan-RAF Inhibition by this compound/JZP815

MAPK_Pathway_Inhibition cluster_upstream Upstream Signaling cluster_raf RAF Kinase Complex cluster_downstream Downstream Cascade RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factors RAF RAF (A, B, C) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound (JZP815) This compound->RAF Inhibition of Monomers & Dimers

Caption: this compound/JZP815 inhibits the MAPK pathway at the RAF kinase level.

Clinical Development and Future Directions

The promising preclinical data for this compound led to its acquisition by Jazz Pharmaceuticals and its advancement into clinical development under the name JZP815. In June 2022, the U.S. Food and Drug Administration (FDA) cleared the Investigational New Drug (IND) application for JZP815, enabling the initiation of a Phase 1 clinical trial.[17][18]

The ongoing Phase 1 study (NCT05557045) is designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of JZP815 in adult participants with advanced or metastatic solid tumors harboring MAPK pathway alterations.[19][20] This first-in-human trial will establish the recommended Phase 2 dose and provide initial insights into the clinical potential of this novel pan-RAF inhibitor.[19][20]

The development of JZP815 represents a significant step forward in the quest to overcome the challenges of resistance and paradoxical activation associated with earlier RAF inhibitors. Its broad activity against various RAF and RAS mutant cancers holds the promise of providing a new therapeutic option for patients with high unmet medical needs.[21][22]

Conclusion

This compound (JZP815) has emerged as a highly promising next-generation pan-RAF inhibitor with a differentiated mechanism of action that circumvents the key limitations of its predecessors. Through a comprehensive preclinical characterization, it has demonstrated potent and selective inhibition of all RAF isoforms, effective suppression of both monomeric and dimeric RAF signaling, and a notable absence of paradoxical MAPK pathway activation. The robust in vivo efficacy in challenging cancer models, coupled with its progression into clinical trials, underscores the potential of this compound/JZP815 to become a valuable therapeutic agent for a wide range of cancers driven by aberrant MAPK pathway signaling. This technical guide provides a foundational understanding of the scientific rationale and experimental framework behind the development of this innovative oncology drug candidate.

References

  • A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escal
  • Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma. (n.d.). PMC.
  • Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pedi
  • Paradoxical activation of Raf by a novel Raf inhibitor. (n.d.). PubMed.
  • RAF inhibitors that evade paradoxical MAPK pathway activ
  • Promising Strategies for Overcoming BRAF Inhibitor Resistance Based on Known Resistance Mechanisms. (n.d.). Bentham Science Publisher.
  • Paradoxical activation of RAF signaling by kinase inactive BRAF. (n.d.).
  • Strategies for Overcoming Resistance in Tumours Harboring BRAF Mut
  • Resistance to RAF inhibitors revisited. (n.d.). PMC.
  • Discovery of a novel pan-RAF inhibitor with potent anti-tumor activity in preclinical models of BRAFV600E mutant cancer. (n.d.). Ovid.
  • Targeted inhibition of BRAF kinase: opportunities and challenges for therapeutics in melanoma. (n.d.). PMC.
  • Potential Therapeutic Strategies to Overcome Acquired Resistance to BRAF or MEK Inhibitors in BRAF Mutant Cancers. (2011). Oncotarget.
  • Discovery of potent Pan-Raf inhibitors with increased solubility to overcome drug resistance. (2019).
  • A comprehensive review of targeting RAF kinase in cancer. (2025). PubMed.
  • Targeting the Raf kinases in human cancer: The Raf dimer dilemma. (2017).
  • Pan-RAF Inhibitor (JZP815). (n.d.). Redx Pharma.
  • Targeted inhibition of BRAF kinase: opportunities and challenges for therapeutics in melanoma. (2011). Portland Press.
  • Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening. (2025). PMC.
  • An introduction to the MAPK signaling pathway and pan-RAF inhibitors. (2024). VJOncology.
  • Challenges and Opportunities in the Crusade of BRAF Inhibitors:
  • Jazz Pharmaceuticals and Redx Announce Pan-RAF Inhibitor JZP815 to Enter Clinical Development. (2022).
  • Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. (n.d.). MDPI.
  • Jazz Pharmaceuticals Presents Pre-Clinical Data for Pan-RAF Inhibitor JZP815, including Pharmacokinetic Properties and Efficacy in Multiple Solid Tumor Types. (2022).
  • A Study of JZP815 Oral Capsules in Adult Participants With Advanced or Metastatic Solid Tumors Harboring Mitogen Activated Protein Kinase (MAPK) Pathway Alterations to Investigate the Safety, Dosing, and Antitumor Activity of JZP815. (n.d.). NCI.
  • A Study of JZP815 Oral Capsules in Adult Participants With Advanced or Metastatic Solid Tumors Harboring Mitogen Activated Protein Kinase (MAPK) Pathway Alterations to Investigate the Safety, Dosing, and Antitumor Activity of JZP815. (2022).
  • FDA Clears Jazz Pharmaceuticals' IND for MAPK Inhibitor JZP815. (2022).
  • Ph1 FIH study of JZP815 in participants with solid tumors harboring MAPK p
  • Jazz Pharmaceuticals Presents Pre-Clinical Data for Pan-RAF Inhibitor JZP815, including Pharmacokinetic Properties and Efficacy in Multiple Solid Tumor Types. (2022). PR Newswire.
  • Abstract 6830: JZP815, a potent and selective pan-RAF inhibitor, is effective against a spectrum of mutant KRAS and NRAS solid tumor cancers, as monotherapy and in combination, generating a gene expression profile of MAPK inhibition. (n.d.).
  • Jazz Pharmaceuticals Presents Pre-Clinical Data for Pan-RAF Inhibitor JZP815, including Pharmacokinetic Properties and Efficacy in Multiple Solid Tumor Types. (2022). PR Newswire.
  • RNS Number : 8905O Redx Pharma plc 15 June 2022 THIS ANNOUNCEMENT CONTAINS INSIDE INFORMATION IN RESPECT OF REDX PHARMA PLC FOR. (2022).
  • Redx to Present Preclinical Data Poster for RXC007 at the European Respiratory Society International Congress. (2022). FirstWord Pharma.
  • Jazz Pharmaceuticals to Present Pan-RAF Inhibitor Pre-Clinical Data at American Association for Cancer Research (AACR) 2022 Annual Meeting. (2022). FirstWord Pharma.
  • JZP815 for Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2026. (n.d.). Power.
  • JZP 815. (2025). AdisInsight.
  • Jazz Pharmaceuticals and Redx Announce Pan-RAF Inhibitor JZP815 to Enter Clinical Development. (2022).

Sources

REDX05358: The Paradox-Breaking Pan-RAF Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Experimental Framework

Executive Summary: The MAPK Paradox Challenge

The mitogen-activated protein kinase (MAPK) pathway is a central regulator of cell proliferation and a frequent driver of oncogenesis.[1] While first-generation RAF inhibitors (Type I, e.g., Vemurafenib, Dabrafenib) revolutionized the treatment of BRAF V600E melanoma, they failed in RAS-mutant tumors and BRAF wild-type contexts.[1] This failure is driven by paradoxical activation : Type I inhibitors bind one protomer of a RAF dimer, inducing a conformational change that transactivates the drug-free partner, leading to hyperactivation of ERK signaling.

REDX05358 (associated with the program acquired by Jazz Pharmaceuticals, leading to JZP815) represents a next-generation Pan-RAF inhibitor .[1] Unlike its predecessors, this compound inhibits both RAF monomers and dimers with equipotency and binds in a distinct conformation (DFG-out/


C-helix-in). This "Paradox Breaker" profile allows it to target BRAF and RAS mutant tumors without inducing the feedback loops that limit current therapies.

Mechanistic Profile & Binding Kinetics

The Structural Differentiator

This compound functions as a Type II-like inhibitor but with a crucial distinction in how it handles the RAF regulatory spine.

  • Binding Mode: It binds the kinase domain in a DFG-out /

    
    C-helix-in  conformation.[1]
    
  • Dimer Control: Standard Type I inhibitors stabilize the

    
    C-helix in the "active" position, promoting dimerization. This compound stabilizes a conformation that is compatible with dimer inhibition or prevents the allosteric transactivation signal.
    
  • Target Scope: It is a Pan-RAF inhibitor, effectively silencing ARAF, BRAF, and CRAF.

Quantitative Potency Data

The following IC50 values demonstrate the compound's potency across the RAF family, highlighting its ability to inhibit CRAF, the primary mediator of paradoxical signaling in RAS-mutant cells.

Target KinaseGenotypeIC50 (nM)Clinical Significance
CRAF (RAF1) Wild-Type0.076 Essential for preventing paradox in RAS-mutant cells.
ARAF Wild-Type0.10 Often compensatory in BRAF/CRAF inhibition.
BRAF V600E0.17 Primary driver in melanoma/CRC.
BRAF Wild-Type0.68 Target in RAS-driven tumors.

Data Source: Derived from preclinical profiling of this compound (ProbeChem/Redx Pharma data).

Pathway Logic & Visualization

The following diagram contrasts the mechanism of Type I inhibitors (Vemurafenib) versus the Pan-RAF inhibitor this compound.

MAPK_Paradox cluster_legend Legend cluster_cell RAS-Mutant / BRAF-WT Context cluster_dimer RAF Dimerization L1 Inhibition L2 Activation L3 Paradoxical Activation RAS RAS-GTP (Mutant/Active) RAF_A RAF Protomer A (Drug Bound) RAS->RAF_A RAF_B RAF Protomer B (Drug Free) RAS->RAF_B Drives Dimerization RAF_A->RAF_B Transactivation (Type I Inhibitor) MEK MEK 1/2 RAF_B->MEK Hyperactivation ERK ERK 1/2 MEK->ERK Phosphorylation Prolif Proliferation ERK->Prolif REDX This compound (Pan-RAF) REDX->RAF_A Blocks REDX->RAF_B Blocks Dimer Activity

Figure 1: Mechanism of Action. While Type I inhibitors induce transactivation in RAF dimers (Yellow path), this compound inhibits both protomers, blocking the paradox (Blue/Red interaction).

Experimental Protocols for Validation

To validate the efficacy of this compound, researchers must prove two things: (1) Inhibition of phosphorylation in mutant lines, and (2) Absence of paradoxical activation in RAS-mutant lines.[1]

Protocol A: The "Paradox" Western Blot Assay

Objective: Demonstrate that this compound does not increase pERK levels in KRAS-mutant cells, unlike Vemurafenib.

Reagents:

  • Cell Lines: HCT116 (KRAS G13D) or A549 (KRAS G12S).

  • Compounds: this compound (0.01 nM – 10 µM), Vemurafenib (Control, 0.01 nM – 10 µM).

  • Antibodies: pERK1/2 (Thr202/Tyr204), Total ERK1/2, pMEK1/2.

Workflow:

  • Seeding: Seed HCT116 cells at

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Starvation (Critical): Replace media with 0.1% FBS media for 16h. Rationale: High serum growth factors can mask the intrinsic RAF paradox signal.

  • Treatment: Treat cells with a 10-point dose-response of this compound vs. Vemurafenib for 1 hour .

  • Lysis: Lyse in RIPA buffer containing protease/phosphatase inhibitors (e.g., PhosSTOP).

  • Detection: Perform Western Blot.

    • Success Criteria: Vemurafenib should show a "bell-shaped" curve (increase in pERK at low doses, decrease at high doses). This compound should show a flat baseline or monotonic decrease in pERK.

Protocol B: 3D Spheroid Proliferation Assay

Objective: Assess long-term efficacy in a physiologically relevant BRAF V600E CRC model (where EGFR feedback limits Type I efficacy).

Workflow Visualization:

Experiment_Workflow Step1 Cell Seeding (Ultra-Low Attachment) Step2 Spheroid Formation (72 Hours) Step1->Step2 Aggregation Step3 Drug Treatment (this compound) Step2->Step3 Dosing Step4 Incubation (7 Days) Step3->Step4 Growth Inhibition Step5 Readout (CellTiter-Glo 3D) Step4->Step5 Luminescence

Figure 2: 3D Spheroid Assay Workflow. Critical for evaluating efficacy in colorectal cancer models where 2D monolayers often yield false positives.

Detailed Steps:

  • Plate Prep: Use 96-well Ultra-Low Attachment (ULA) plates.

  • Seeding: Seed HT-29 (BRAF V600E) cells (2,000 cells/well). Centrifuge plate at 1000rpm for 10 min to center the pellet.

  • Formation: Incubate for 3 days until tight spheroids form.

  • Dosing: Add this compound (fresh media exchange every 3 days).

  • Analysis: On Day 7 post-treatment, add CellTiter-Glo 3D reagent. Shake for 5 min, incubate 25 min, read luminescence.

  • Calculation: Calculate IC50 based on ATP quantitation relative to DMSO control.

Strategic Implications for Drug Development

Overcoming Resistance
  • Acquired Resistance: In BRAF V600E melanoma, resistance often emerges via splice variants (p61-BRAF-V600E) that dimerize constitutively. This compound's ability to inhibit dimers makes it a viable salvage therapy.

  • Intrinsic Resistance: In CRC, EGFR activation drives CRAF signaling. This compound blocks this vertical pathway node effectively.[1]

Combination Potential

Because this compound does not induce paradoxical activation, it is safer to combine with upstream or downstream inhibitors:

  • + MEK Inhibitors (Trametinib): Vertical inhibition to prevent pathway reactivation.

  • + KRAS G12C Inhibitors (Sotorasib): To prevent the "wild-type RAF" feedback loop often seen when KRAS is inhibited.

References

  • ProbeChem. (n.d.). REDX-05358 Product Datasheet and Biological Activity. Retrieved from

  • Scrace, S., et al. (2017).[2] Development of this compound, a novel highly selective and potent pan RAF inhibitor and a potential therapeutic for BRAF and RAS mutant tumors. American Association for Cancer Research (AACR) Annual Meeting 2017; Abstract 5160. Retrieved from

  • Jazz Pharmaceuticals. (2019).[3] Jazz Pharmaceuticals Acquires Pre-clinical Pan-RAF Inhibitor Program from Redx Pharma.[3] Retrieved from

  • Yao, Z., et al. (2015). Raf inhibitor-induced RAF activation and allosteric hindrance. (Foundational mechanism on Paradox). Retrieved from

Sources

Methodological & Application

Application Note: Functional Characterization of REDX05358 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

REDX05358 is a potent, orally bioavailable, small-molecule Pan-RAF inhibitor .[1][2] Unlike first-generation RAF inhibitors (e.g., vemurafenib, dabrafenib) which selectively target BRAF V600E monomers, this compound is designed to inhibit both RAF monomers and dimers (ARAF, BRAF, and CRAF).[2]

The Scientific Challenge: Paradoxical Activation

First-generation inhibitors bind to the ATP-binding pocket of BRAF V600E. However, in cells with wild-type BRAF and mutant RAS (e.g., KRAS-mutant colorectal cancer), these inhibitors induce RAF dimerization, leading to a paradoxical increase in downstream ERK signaling and tumor growth.

This compound Solution: By binding in a DFG-out conformation and inhibiting the RAF dimer complex, this compound blocks signaling in both BRAF-mutant (monomer-driven) and RAS-mutant (dimer-driven) contexts without inducing paradoxical hyperactivation.[2]

Pathway Diagram: Mechanism of RAF Inhibition

The following diagram illustrates the MAPK signaling cascade and the intervention point of this compound compared to first-generation inhibitors.

MAPK_Pathway cluster_RAF RAF Complex (Target) RTK RTK (Growth Factor Receptor) RAS_GTP RAS-GTP (Mutant/Active) RTK->RAS_GTP BRAF BRAF RAS_GTP->BRAF CRAF CRAF RAS_GTP->CRAF Dimer RAF Dimerization BRAF->Dimer Induced by RAS-GTP CRAF->Dimer MEK MEK 1/2 Dimer->MEK Phosphorylation ERK ERK 1/2 MEK->ERK p-ERK Proliferation Nucleus: Proliferation ERK->Proliferation Inhibitor This compound (Pan-RAF Inhibitor) Inhibitor->Dimer BLOCKS Gen1_Inhibitor 1st Gen Inhibitor (Vemurafenib) Gen1_Inhibitor->Dimer Promotes (Paradoxical)

Caption: this compound inhibits RAF dimers downstream of RAS, preventing the paradoxical activation seen with 1st-gen inhibitors.

Material Preparation

To ensure reproducibility, strict adherence to compound handling is required.

  • Compound: this compound (Solid powder).[1]

  • Vehicle: Dimethyl Sulfoxide (DMSO), anhydrous,

    
    99.9%.
    
  • Storage: Store powder at -20°C. Store DMSO stocks at -80°C to prevent freeze-thaw degradation.

Stock Solution Protocol (10 mM):

  • Calculate mass required using MW (approx. 472.9 g/mol ).[1]

  • Add DMSO to the vial. Vortex for 30 seconds until completely dissolved.

  • Aliquot into light-protective tubes (50

    
    L/tube) to avoid repeated freeze-thaw cycles.
    
  • Critical Step: On the day of the assay, perform serial dilutions in 100% DMSO first , then transfer to media. This prevents compound precipitation that occurs if high-concentration stocks are dropped directly into aqueous media.

Protocol A: Assessment of Paradoxical Activation (p-ERK)

Objective: Confirm that this compound does not induce p-ERK upregulation in RAS-mutant/BRAF-WT cells, distinguishing it from vemurafenib.

Experimental Design
  • Cell Line: HCT116 (KRAS G13D, BRAF WT) or DLD-1.

  • Controls:

    • Negative: DMSO (0.1%).

    • Paradoxical Control: Vemurafenib (PLX4032) – Expect p-ERK spike.

  • Readout: Western Blot or AlphaLISA for Phospho-ERK1/2 (Thr202/Tyr204).

Step-by-Step Workflow
  • Seeding:

    • Seed HCT116 cells at

      
       cells/well in a 6-well plate.
      
    • Incubate for 24 hours at 37°C, 5% CO

      
      .
      
  • Starvation (Critical):

    • Aspirate growth media. Wash 1x with PBS.

    • Add serum-free media (0% FBS). Incubate for 16–18 hours.

    • Why? Serum contains growth factors that elevate basal p-ERK, masking the "paradoxical spike" caused by drugs.

  • Treatment:

    • Prepare 1000x compound stocks in DMSO.

    • Dilute 1:1000 into warm serum-free media.

    • Dose Range: 0.01, 0.1, 1.0, 10

      
      M.
      
    • Add to cells and incubate for 1 hour . (Signaling effects are rapid).

  • Lysis:

    • Place plate on ice. Wash with cold PBS containing 1 mM Na

      
      VO
      
      
      
      (phosphatase inhibitor).
    • Lyse with RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Analysis (Western Blot):

    • Load 20

      
      g protein/lane.
      
    • Primary Antibodies: p-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 (Loading Control).

Expected Data Profile
Compound0.01

M p-ERK
0.1

M p-ERK
1.0

M p-ERK
Interpretation
DMSO BaselineBaselineBaselineReference
Vemurafenib High (Spike) High Low/BaselineParadoxical Activation (Type I)
This compound Baseline/LowLowInhibited No Paradoxical Activation (Pan-RAF)

Protocol B: Anti-Proliferation Assay (IC50 Determination)

Objective: Quantify potency in BRAF-mutant (efficacy) vs. RAS-mutant (broad spectrum) models.

Experimental Design
  • Cell Lines:

    • A375 (BRAF V600E) – Sensitive control.

    • HCT116 (KRAS Mutant) – Target for Pan-RAF inhibition.

  • Readout: CellTiter-Glo® (ATP quantification).

Step-by-Step Workflow
  • Optimization: Determine the optimal seeding density to ensure cells remain in log-phase growth for 72 hours (typically 2,000–4,000 cells/well for A375).

  • Seeding:

    • Seed cells in 96-well white-walled plates (90

      
      L/well).
      
    • Incubate 24 hours.

  • Dosing:

    • Prepare a 10-point serial dilution (1:3) of this compound in media (10x concentration).

    • Add 10

      
      L of 10x drug to the 90 
      
      
      
      L cells. Final DMSO = 0.1%.
    • Include "Day 0" control plate to calculate GI50 if cytostasis is suspected.

  • Incubation:

    • Incubate for 72 hours .

  • Development:

    • Equilibrate CellTiter-Glo reagent to room temperature.

    • Add 100

      
      L reagent to each well. Shake 2 mins.
      
    • Read Luminescence.

Data Analysis

Calculate IC50 using a 4-parameter non-linear regression (Sigmoidal Dose-Response).

Self-Validating Check:

  • If A375 IC50 > 100 nM, check compound integrity or cell passage number. (Expected IC50 < 10 nM).

  • If HCT116 curve is flat, confirm the compound is this compound (Pan-RAF) and not a specific BRAF inhibitor.

Experimental Workflow Visualization

The following diagram outlines the decision matrix for characterizing this compound.

Workflow cluster_Assays Parallel Assays Start Start: this compound Signaling 1. Signaling Assay (1 Hour) Start->Signaling Viability 2. Viability Assay (72 Hours) Start->Viability Check_Paradox Check Paradoxical Activation (HCT116) Signaling->Check_Paradox Pass PASS: Pan-RAF Profile Viability->Pass IC50 < 100nM (BRAF V600E) Fail FAIL: Type I Behavior Check_Paradox->Fail Yes (Spike) Check_Paradox->Pass No (Flat/Down) Result_A p-ERK Increases?

Caption: Workflow to distinguish this compound (Pan-RAF) from generic BRAF inhibitors via paradoxical signaling checks.

References

  • Redx Pharma. (2017).[3] Development of this compound, a novel highly selective and potent pan RAF inhibitor. ResearchGate.

  • ProbeChem. (n.d.). REDX-05358 Chemical Properties and Biological Activity. ProbeChem Biochemicals.[1]

  • Poulikakos, P. I., et al. (2010). RAF inhibitors transactivate RAF dimers and ERK signalling in cells with wild-type BRAF. Nature. (Contextual grounding for Paradoxical Activation mechanism).

  • Yao, Z., et al. (2015). Raf inhibitor resistance is mediated by dimerization of aberrantly spliced BRAF(V600E). Nature. (Contextual grounding for RAF Dimerization).

Note on Nomenclature: Ensure you are using This compound (Pan-RAF inhibitor).[1][2] Do not confuse this with RXC005/REDX08608 , which is Redx Pharma's reversible BTK inhibitor . The protocols above are specific to the RAF/MAPK pathway.[2][4]

Sources

Application Notes and Protocols: Harnessing the Therapeutic Potential of REDX05358 in Combination Therapy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Combining REDX05358 with Other Anticancer Agents

This compound (also known as JZP815) is a novel, highly selective, and potent pan-RAF inhibitor with a compelling profile for the treatment of cancers driven by the mitogen-activated protein kinase (MAPK) pathway. With subnanomolar inhibitory activity against ARAF, BRAF, BRAF (V600E), and CRAF, this compound offers a significant advantage over first- and second-generation BRAF inhibitors. A key feature of this compound is its ability to inhibit both RAF monomers and dimers, thereby mitigating the paradoxical activation of the MAPK pathway often observed with selective BRAF inhibitors in RAS-mutant tumors. This paradoxical activation is a known mechanism of acquired resistance and can even promote the growth of secondary cancers.

While this compound holds promise as a monotherapy, the future of targeted cancer therapy lies in the strategic use of combination regimens to enhance efficacy, overcome resistance, and improve patient outcomes. The MAPK pathway is a central signaling cascade that regulates cell proliferation, survival, and differentiation. Its frequent dysregulation in cancer makes it a prime target for therapeutic intervention. However, the complexity and adaptability of cancer cells often lead to the development of resistance to single-agent therapies through various mechanisms, including the activation of parallel survival pathways or feedback loops.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of this compound in combination with other targeted agents. We will delve into the scientific rationale for selecting combination partners, provide detailed protocols for in vitro and in vivo studies, and outline the methodologies for analyzing and interpreting synergy data.

Strategic Selection of Combination Partners for this compound

The selection of a combination partner for this compound should be driven by a sound mechanistic rationale aimed at achieving synergistic or additive effects. Key strategies include vertical inhibition of the MAPK pathway, co-targeting of parallel survival pathways, and overcoming known resistance mechanisms.

Vertical Inhibition of the MAPK Pathway

A well-established strategy for enhancing the efficacy of MAPK-targeted therapies is to inhibit the pathway at multiple nodes.

  • MEK Inhibitors: Combining a pan-RAF inhibitor with a MEK inhibitor is a highly synergistic approach.[1][2] This "vertical blockade" can lead to a more profound and sustained inhibition of the MAPK pathway, overcoming resistance mediated by CRAF.[1][2] Furthermore, this combination has been shown to be effective in both BRAF- and RAS-mutant cancer models.[1][2]

Co-targeting Parallel Survival Pathways

Cancer cells can often circumvent the effects of MAPK inhibition by activating alternative pro-survival signaling pathways.

  • PI3K/mTOR Inhibitors: The PI3K/AKT/mTOR pathway is another critical signaling cascade that promotes cell growth and survival. There is significant crosstalk between the MAPK and PI3K pathways, and the inhibition of one can lead to the compensatory activation of the other.[3] Combining this compound with a PI3K or mTOR inhibitor could therefore prevent this escape mechanism and lead to enhanced anti-tumor activity.

  • BCL-2 Family Inhibitors: The BCL-2 family of proteins are key regulators of apoptosis. The MAPK pathway can promote cell survival by upregulating anti-apoptotic BCL-2 family members like MCL-1.[4][5] Combining this compound with a BCL-2 inhibitor (e.g., venetoclax) or an MCL-1 inhibitor could lower the apoptotic threshold and induce synergistic cell death.[4][5][6][7]

Overcoming Resistance Mechanisms

Targeting known mechanisms of resistance to RAF inhibitors is a proactive strategy for developing durable therapeutic responses.

  • SHP2 Inhibitors: The protein tyrosine phosphatase SHP2 is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs) that activates the RAS-MAPK pathway.[8][9] Upregulation of RTK signaling is a common mechanism of resistance to MAPK inhibitors. Combining this compound with a SHP2 inhibitor could block this adaptive feedback and resensitize resistant tumors.[9][10][11]

  • CDK4/6 Inhibitors: Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle. The MAPK pathway promotes cell cycle progression through the upregulation of Cyclin D1, which activates CDK4/6.[12] There is a strong rationale for combining RAF and CDK4/6 inhibitors, particularly in tumors with co-alterations in the MAPK pathway and cell cycle machinery.[3][12][13][14][15]

Below is a diagram illustrating the key signaling pathways and the rationale for combination therapies with this compound.

Combination_Strategies cluster_MAPK MAPK Pathway cluster_PI3K PI3K/AKT/mTOR Pathway cluster_Apoptosis Apoptosis Regulation cluster_CellCycle Cell Cycle Control RTK RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K SHP2 SHP2 RTK->SHP2 RAF RAF (ARAF, BRAF, CRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation ERK->PI3K crosstalk BCL2 BCL-2 Family (BCL-2, MCL-1) ERK->BCL2 regulates CDK46 CDK4/6 ERK->CDK46 activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival_PI3K Cell Survival mTOR->Survival_PI3K Apoptosis Apoptosis BCL2->Apoptosis CellCycle Cell Cycle Progression CDK46->CellCycle This compound This compound This compound->RAF MEKi MEK Inhibitor MEKi->MEK PI3Ki PI3K/mTOR Inhibitor PI3Ki->PI3K BCL2i BCL-2 Family Inhibitor BCL2i->BCL2 SHP2i SHP2 Inhibitor SHP2i->SHP2 CDK46i CDK4/6 Inhibitor CDK46i->CDK46 SHP2->RAS

Caption: Proposed combination strategies for this compound targeting key cancer signaling pathways.

In Vitro Combination Studies: Protocols and Data Analysis

The initial evaluation of this compound in combination with other agents should be performed in vitro using a panel of cancer cell lines with relevant genetic backgrounds (e.g., BRAF-mutant, RAS-mutant).

Experimental Protocol: Checkerboard Assay for Synergy Assessment

The checkerboard assay is a widely used method for assessing the interaction between two drugs.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Combination agent (stock solution in DMSO)

  • 384-well clear-bottom plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader for luminescence detection

Procedure:

  • Cell Seeding: Seed cells in 384-well plates at a predetermined optimal density and allow them to attach overnight.

  • Drug Dilution: Prepare serial dilutions of this compound and the combination agent in complete medium. A typical design would involve a 7x7 or 9x9 matrix of concentrations, including a vehicle control (DMSO) for each drug.

  • Drug Addition: Add the drug dilutions to the cells in a checkerboard format, where each well contains a unique combination of concentrations of the two drugs.

  • Incubation: Incubate the plates for a period that allows for at least two cell doublings (typically 72-96 hours).

  • Viability Assessment: Measure cell viability using a luminescence-based assay according to the manufacturer's instructions.

Data Analysis: Quantifying Synergy

The interaction between this compound and the combination agent can be quantified using several models.[16][17]

  • Chou-Talalay Method (Combination Index - CI): This is a widely accepted method based on the median-effect principle.[18][19] A CI value of < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[18][19] Software such as CompuSyn can be used for this analysis.[20][21][22][23][24]

  • Bliss Independence Model: This model assumes that the two drugs act independently.[16][25][26][27] Synergy is observed when the combination effect is greater than the predicted additive effect based on the individual drug responses.[16][25][26][27]

  • Highest Single Agent (HSA) Model: In this model, the effect of the combination is compared to the effect of the most active single agent at the same concentration. Synergy is concluded if the combination is more effective than the best single agent.

Hypothetical Data Presentation:

The results of a checkerboard assay can be visualized as a dose-response matrix and synergy scores can be calculated for each combination.

This compound (nM)Combination Agent (nM)% Inhibition (Observed)% Inhibition (Expected - Bliss)Synergy Score (Observed - Expected)Combination Index (CI)
110453780.85
130605190.78
3107562130.65
3309078120.52

This table represents hypothetical data for illustrative purposes.

In Vivo Combination Studies: Protocols and Efficacy Evaluation

Promising in vitro combinations should be validated in vivo using appropriate animal models, such as cell line-derived xenografts (CDX) or patient-derived xenografts (PDX).

Experimental Protocol: Xenograft Tumor Model

Animals:

  • Immunocompromised mice (e.g., nude or NSG)

Procedure:

  • Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at regular intervals.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 8-10 mice per group).

  • Treatment Groups:

    • Vehicle control

    • This compound alone

    • Combination agent alone

    • This compound + Combination agent

  • Dosing: Administer the drugs at predetermined doses and schedules.

  • Efficacy Endpoints:

    • Tumor growth inhibition (TGI)

    • Tumor regression

    • Time to progression (TTP)

    • Overall survival

Data Analysis: Assessing In Vivo Synergy

The interaction between the two drugs in vivo can be assessed by comparing the anti-tumor efficacy of the combination to that of the single agents. Statistical analysis (e.g., two-way ANOVA) should be used to determine the significance of the observed differences.

Hypothetical Data Presentation:

Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)p-value vs. Vehiclep-value vs. This compoundp-value vs. Combo Agent
Vehicle1500 ± 150----
This compound800 ± 10047<0.01--
Combo Agent950 ± 12037<0.05--
Combination250 ± 5083<0.001<0.01<0.01

This table represents hypothetical data for illustrative purposes.

Below is a workflow diagram for the preclinical evaluation of this compound in combination therapy.

Preclinical_Workflow cluster_Discovery Phase 1: In Vitro Screening cluster_Validation Phase 2: In Vivo Validation cluster_Mechanism Phase 3: Mechanistic Studies a1 Select Cancer Cell Lines (BRAF-mutant, RAS-mutant, etc.) a2 Perform Checkerboard Assay (this compound + Combination Agent) a1->a2 a3 Measure Cell Viability a2->a3 a4 Calculate Synergy Scores (CI, Bliss, HSA) a3->a4 b1 Select Promising Combinations a4->b1 Prioritize Hits decision1 Synergistic Combination? a4->decision1 b2 Establish Xenograft Models (CDX or PDX) b1->b2 b3 Treat with Single Agents and Combination b2->b3 b4 Monitor Tumor Growth and Survival b3->b4 b5 Assess In Vivo Efficacy and Synergy b4->b5 c1 Collect Tumor Samples b5->c1 For Mechanistic Insight c2 Analyze Pharmacodynamic Biomarkers (e.g., pERK) c1->c2 c3 Investigate Mechanisms of Synergy and Resistance c2->c3 decision1->a1 No, Rescreen decision1->b1 Yes

Caption: A streamlined workflow for the preclinical assessment of this compound combination therapies.

Conclusion and Future Directions

The pan-RAF inhibitor this compound represents a significant advancement in the targeting of MAPK-driven cancers. Its unique ability to inhibit both RAF monomers and dimers provides a strong rationale for its use in combination with other targeted agents to enhance efficacy and overcome resistance. The protocols and analytical methods outlined in this document provide a robust framework for the preclinical evaluation of this compound in combination therapy. Rigorous in vitro and in vivo studies are essential to identify the most promising combination strategies for clinical development, ultimately aiming to improve outcomes for patients with BRAF- and RAS-mutant cancers. Future work should also focus on the identification of predictive biomarkers to enable patient selection for specific combination therapies involving this compound.

References

  • Corcoran, R. B., et al. (2015). Combined pan-RAF and MEK inhibition overcomes multiple resistance mechanisms to selective RAF inhibitors. Molecular Cancer Therapeutics, 14(12), 2700-2711. [Link]

  • Lito, P., et al. (2015). Combined pan-RAF and MEK inhibition can overcome intrinsic and acquired resistance to single-agent RAF/MEK inhibition, supporting dual pan-RAF and MEK inhibition. Cancer Research, 75(23), 5007-5019. [Link]

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer research, 70(2), 440-446. [Link]

  • Foucquier, J., & Guedj, M. (2015). Analysis of drug combinations: current methodological landscape. Pharmacology research & perspectives, 3(3), e00149. [Link]

  • Peyton, M., et al. (2019). CDK4/6 and MAPK—Crosstalk as Opportunity for Cancer Treatment. Cancers, 11(11), 1646. [Link]

  • Hyman, D. M., et al. (2023). Combined RAF and MEK Inhibition to Treat Activated Non-V600 BRAF-Altered Advanced Cancers. The Oncologist, 28(9), 747-755. [Link]

  • Valeris, C., et al. (2020). Current Methods for Quantifying Drug Synergism. Journal of the American Statistical Association, 115(530), 849-860. [Link]

  • Hao, Z., et al. (2021). Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling. Clinical Cancer Research, 27(1), 291-303. [Link]

  • Pan, R., et al. (2019). Concomitant targeting of BCL2 with venetoclax and MAPK signaling with cobimetinib in acute myeloid leukemia models. Haematologica, 104(10), 2046-2056. [Link]

  • CompuSyn, Inc. (2007). CompuSyn User's Guide. [Link]

  • Sullivan, R. J., & Flaherty, K. T. (2018). Dual MAPK/CDK Targeting in Melanoma: New Approaches, New Challenges. Cancer discovery, 8(5), 532-533. [Link]

  • Chou, T. C., & Martin, N. (2007). The mass-action law-based new computer software, CompuSyn, for automated simulation of synergism and antagonism in drug combination studies. Cancer Research, 67(9_Supplement), 637-637. [Link]

  • Liu, Y., et al. (2025). Breaking Cancer's Momentum: CDK4/6 Inhibitors and the Promise of Combination Therapy. Cancers, 17(12), 3345. [Link]

  • Johnson, M. L. (2023). SHP2 Inhibitors Undergo Exploration in Combinations. Targeted Oncology. [Link]

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer research, 70(2), 440-446. [Link]

  • Chou, T. C. (2005). CompuSyn for Drug Combinations and for General Dose-Effect Analysis. ComboSyn, Inc.[Link]

  • Hallin, J., et al. (2020). Combined inhibition of SHP2 and ERK enhances anti-tumor effects in preclinical models. Scientific reports, 10(1), 1-13. [Link]

  • Appalachian State University. (2025). CompuSyn - Appalachian Technology Knowledge Base. Confluence. [Link]

  • Bio-protocol. (2021). Bliss Independence Model. Bio-protocol. [Link]

  • Manabe, T., et al. (2026). Pan-RAF inhibitor exarafenib targets BRAF class II/III NSCLC and reveals ARAF-KSR1 resistance and combination strategies. ResearchGate. [Link]

  • Konopleva, M., et al. (2023). Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation. Cancers, 15(8), 2296. [Link]

  • Musella, M., et al. (2020). CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review. Frontiers in Oncology, 10, 597507. [Link]

  • Hatzivassiliou, G., et al. (2023). Abstract 5734: Designing RAF and MEK inhibitor combinations based on their biochemical properties to effectively target MAPK-driven cancers. Cancer Research, 83(7_Supplement), 5734-5734. [Link]

  • Neel, B. G. (2023). Sidestepping SHP2 inhibition. Journal of Experimental Medicine, 220(5). [Link]

  • Kraya, A. A., et al. (2019). MAPK reliance via acquired CDK4/6 inhibitor resistance in cancer. Oncotarget, 10(41), 4126. [Link]

  • Chou, T. C., & Martin, N. (2005). CompuSyn for Drug Combinations. ComboSyn, Inc.[Link]

  • Luan, Y., et al. (2020). Drug resistance in targeted cancer therapies with RAF inhibitors. Signal Transduction and Targeted Therapy, 5(1), 1-11. [Link]

  • Le, A., & Lee, C. (2019). Rational Strategies for Combining Bcl-2 Inhibition with Targeted Drugs for Anti-Tumor Synergy. Journal of Cancer Treatment and Diagnosis, 3(5), 1-8. [Link]

  • Pena-Miller, R., et al. (2016). Antimicrobial combinations: Bliss independence and Loewe additivity derived from mechanistic multi-hit models. Philosophical Transactions of the Royal Society B: Biological Sciences, 371(1695), 20150299. [Link]

  • Zimmer, A., & Katzir, I. (2020). Additive Dose Response Models: Defining Synergy. Frontiers in pharmacology, 11, 856. [Link]

  • Yardley, D. A., et al. (2015). Drug Combination Studies and Their Synergy Quantification Using the Chou–Talalay Method—Letter. Cancer Research, 75(11), 2400-2400. [Link]

  • Johnson, D. B., & Sosman, J. A. (2015). Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma. Current treatment options in oncology, 16(5), 1-13. [Link]

  • A.I. for Medicine. (n.d.). Drug Synergy Calculator - Combination Index (CI) | Chou-Talalay Method. A.I. for Medicine. [Link]

  • Catenacci, D. V., et al. (2023). Developing SHP2-based combination therapy for KRAS-amplified cancer. JCI Insight, 8(3). [Link]

  • Lee, J. J., & Kong, M. (2014). Experiment Designs for the Assessment of Drug Combination Synergism. Journal of biopharmaceutical statistics, 24(6), 1187-1206. [Link]

  • Manabe, T., et al. (2025). Targeting BRAF Class II and III Mutations in NSCLC with the pan-RAF inhibitor Exarafenib Reveals ARAF-KSR1-Mediated Resistance and Rational Combination Strategies. Research square, rs.3.rs-5135027. [Link]

  • Milella, M., et al. (2002). Synergistic induction of apoptosis by simultaneous disruption of the Bcl-2 and MEK/MAPK pathways in acute myelogenous leukemia. Blood, 99(9), 3461-3464. [Link]

  • Pan, R., et al. (2019). Concomitant targeting of BCL2 with venetoclax and MAPK signaling with cobimetinib in acute myeloid leukemia models. ResearchGate. [Link]

  • Manabe, T., et al. (2026). Pan-RAF inhibitor exarafenib targets BRAF class II/III NSCLC and reveals ARAF-KSR1 resistance and combination strategies. QxMD. [Link]

  • Veluswamy, R. (2024). Evaluating the role of pan-RAF inhibitors in RAF and RAS mutant tumors. VJOncology. [Link]

  • Puzanov, I. (2012). Answer to Secondary Cancers with RAF Inhibitors May Be Concomitant MEK Inhibition. The ASCO Post. [Link]

  • Oreate AI. (2026). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. Oreate AI. [Link]

  • de Groot, J. F., et al. (2021). Deconvoluting Mechanisms of Acquired Resistance to RAF Inhibitors in BRAF V600E-Mutant Human Glioma. Clinical Cancer Research, 27(22), 6219-6230. [Link]

  • GraphViz. (n.d.). Simple Graph - GraphViz Examples and Tutorial. GraphViz. [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]

Sources

Application Note: High-Resolution Western Blot Analysis of the Pan-RAF Inhibitor REDX05358

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9]

REDX05358 is a potent, orally bioavailable, type II pan-RAF inhibitor . Unlike first-generation RAF inhibitors (e.g., vemurafenib) which bind the active


C-helix-out conformation, this compound binds the DFG-out/

C-helix-in conformation.

Why this matters for your Western Blot: First-generation inhibitors often cause paradoxical hyperactivation of ERK signaling in RAS-mutant or RAF-wild-type contexts due to trans-activation of RAF dimers. This compound is specifically engineered to inhibit both monomeric and dimeric RAF isoforms (ARAF, BRAF, CRAF) without inducing this paradox.

Therefore, a standard Western blot is insufficient. Your experimental design must prove not just suppression in BRAF-mutant lines, but also the absence of phospho-ERK spikes in RAS-mutant lines.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the MAPK signaling cascade and the specific intervention point of this compound compared to paradoxical activators.

MAPK_Pathway cluster_RAF RAF Complex Dynamics RTK RTK (Growth Factor Receptor) RAS_GTP RAS-GTP (Active) RTK->RAS_GTP Activation RAF_Monomer RAF Monomer (BRAF/CRAF) RAS_GTP->RAF_Monomer Recruitment RAF_Dimer RAF Homo/Heterodimer (Paradoxical Activation) RAF_Monomer->RAF_Dimer Dimerization (Promoted by RAS-mut) MEK MEK1/2 RAF_Monomer->MEK Phosphorylation RAF_Dimer->MEK Hyper-Phosphorylation REDX This compound (Pan-RAF Inhibitor) REDX->RAF_Monomer Blocks Activity REDX->RAF_Dimer Blocks Activity (No Paradox) Vemurafenib 1st Gen Inhibitor (Vemurafenib) Vemurafenib->RAF_Monomer Inhibits V600E Vemurafenib->RAF_Dimer Induces/Stabilizes (Paradox) pMEK p-MEK1/2 (Ser217/221) MEK->pMEK ERK ERK1/2 pMEK->ERK pERK p-ERK1/2 (Thr202/Tyr204) ERK->pERK Nucleus Nuclear Transcription (Proliferation/Survival) pERK->Nucleus

Figure 1: Mechanism of Action.[1] this compound inhibits both monomeric and dimeric RAF, preventing the paradoxical ERK activation seen with 1st-gen inhibitors in RAS-mutant contexts.

Experimental Design & Controls

To validate this compound, you must use a Differential Context Design . Testing only on V600E cells is a failure of experimental logic for this specific compound class.

Cell Line Selection
ContextRecommended Cell LineExpected this compound EffectExpected Vemurafenib Effect
BRAF V600E A375 or Colo205Potent p-ERK inhibition (<10 nM)Potent p-ERK inhibition
RAS Mutant HCT116 (KRAS G13D)p-ERK inhibition or stasisParadoxical p-ERK Increase
RAF WT / RAS WT DLD-1 (if RAS WT clone)Minimal effectPotential slight activation
Treatment Conditions[7]
  • Dose Response: 0, 1, 10, 100, 1000 nM. (this compound IC50s are typically sub-nanomolar for RAF isoforms, but cellular shifts occur).

  • Time Course:

    • 1 Hour: To assess direct target engagement (dephosphorylation).

    • 24 Hours: To assess sustained suppression and feedback loop reactivation (e.g., loss of DUSP negative feedback).

  • Controls:

    • Negative: DMSO (0.1%).

    • Paradox Control: Vemurafenib (1 µM) – Critical for verifying the assay can detect paradoxical activation in RAS-mutant lines.

Detailed Protocol

Phase A: Sample Preparation (Lysis)

Rationale: Phosphorylated MAPK proteins are extremely labile. Phosphatases remain active even in ice-cold lysis buffer if not chemically inhibited.

  • Wash: Aspirate media. Wash cells 2x with ice-cold PBS containing 1 mM Sodium Orthovanadate (Na₃VO₄).

    • Note: Adding Na₃VO₄ to the wash prevents phosphatase activity during the wash step.

  • Lysis: Add RIPA buffer supplemented with:

    • Protease Inhibitor Cocktail (1x)

    • Phosphatase Inhibitor Cocktail 2 & 3 (Sigma) OR PhosSTOP (Roche).

    • Critical Additive: 10 mM NaF and 1 mM Na₃VO₄ (freshly activated).

  • Scrape & Collect: Scrape cells on ice. Transfer to pre-chilled microcentrifuge tubes.

  • Agitation: Agitate for 30 min at 4°C.

  • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

  • Quantification: BCA Assay. Normalize all samples to 20-30 µg total protein.

Phase B: Electrophoresis & Transfer

Rationale: p-ERK1 and p-ERK2 are 44 and 42 kDa. Separation is key.

  • Gel: Use 10% or 4-12% Bis-Tris Gradient Gels . Do not use high-percentage gels (e.g., 15%) as ERK bands will compress.

  • Running: Run at 120V until dye front reaches the bottom.

  • Transfer Membrane: PVDF (0.45 µm) is mandatory.

    • Why? Nitrocellulose has lower binding capacity for small phospho-proteins and is brittle during the stripping required for total-ERK reprobing.

  • Transfer Conditions: Wet transfer, 100V for 60 mins (cold room) or semi-dry equivalent.

Phase C: Immunoblotting Strategy

Rationale: You must probe for the phosphorylated target FIRST. Stripping removes protein; probing for Total ERK first and then stripping for Phospho will degrade the phospho-signal.

Blocking: 5% BSA in TBST (Tris-Buffered Saline + 0.1% Tween-20).

  • Do NOT use Non-Fat Dry Milk for phospho-antibodies. Milk contains casein, a phosphoprotein that causes high background with anti-phospho antibodies.

Primary Antibody Incubation (Overnight, 4°C):

TargetEpitopeHost/ClonalityDilutionPriority
p-ERK1/2 Thr202/Tyr204Rabbit Monoclonal1:10001 (High)
p-MEK1/2 Ser217/221Rabbit Monoclonal1:10001 (High)
Total ERK Pan-ERKMouse Monoclonal1:20002 (After Strip)
Vinculin N/AMouse Monoclonal1:5000Loading Control

Detection:

  • Wash 3x 10 min in TBST.

  • Secondary Ab (HRP-conjugated) 1:5000 in 5% BSA/TBST for 1 hour at RT.

  • ECL Prime or equivalent high-sensitivity substrate.

Data Analysis & Interpretation

When analyzing the bands, look for the following signatures to confirm this compound efficacy:

The "Paradox" Check (HCT116 Cells)
  • DMSO: Baseline p-ERK.

  • Vemurafenib: Significant increase in p-ERK (Paradoxical activation).

  • This compound: Decrease or maintenance of baseline p-ERK.

The Potency Check (A375 Cells)
  • This compound: Complete ablation of p-ERK signal at >10 nM.

  • Downstream: Look for loss of DUSP6 (a rapid-turnover phosphatase downstream of ERK). Loss of DUSP6 confirms functional pathway shutdown.

Troubleshooting Common Issues
ObservationRoot CauseSolution
Weak p-ERK Signal Phosphatase activityEnsure Na₃VO₄ is in wash buffer and lysis buffer. Keep lysates cold.
High Background Milk blockingSwitch to 5% BSA for all phospho-steps.
"Smearing" Bands Protein degradationAdd fresh protease inhibitors. Do not vortex lysates violently (shearing).
No Paradox in Control Low RAS-GTP stateEnsure cells were not serum-starved unless specified. Serum factors drive the RAS activity needed to demonstrate the paradox.

References

  • ResearchGate. (2016). Development of this compound, a novel highly selective and potent pan RAF inhibitor. Retrieved from [Link]

  • Redx Pharma. (2017).[2][3][4] Redx Pharma Oncology Pipeline and History. Retrieved from [Link]

  • PubMed. (2008).[5] Discovery of PLX4720 (Reference for Paradoxical Activation Mechanism). Retrieved from [Link]

  • PubMed. (2015).[6] Mechanism of Pan-RAF Inhibition (LY3009120 comparison). Retrieved from [Link]

Sources

Application Note: REDX05358 in Colorectal Cancer (CRC) Models

Author: BenchChem Technical Support Team. Date: February 2026

Targeting the MAPK Paradox: Protocols for Next-Generation Pan-RAF Inhibition

Executive Summary

REDX05358 is a potent, orally bioavailable, small-molecule Pan-RAF inhibitor designed to overcome the critical limitations of first-generation BRAF inhibitors (e.g., vemurafenib, dabrafenib) in Colorectal Cancer (CRC).[1]

While BRAF V600E mutations drive approximately 10% of CRC cases, first-generation inhibitors have failed clinically in this indication due to "paradoxical activation"—a feedback loop where EGFR reactivation drives signaling through CRAF-containing dimers. This compound distinguishes itself by inhibiting both monomeric (BRAF V600E) and dimeric (RAS-driven or feedback-induced) RAF complexes with sub-nanomolar potency.[1]

This guide details the application of this compound in CRC cell lines, focusing on validating its mechanism of action, assessing cytotoxicity in resistant phenotypes (KRAS mutant/BRAF mutant), and evaluating synergistic combinations with EGFR inhibitors.

Mechanistic Rationale & Pathway Logic

To effectively utilize this compound, researchers must understand the "Paradox Breaker" mechanism. In BRAF V600E CRC cells, inhibiting BRAF alone leads to a loss of negative feedback on EGFR. EGFR then activates RAS, which recruits RAF dimers (CRAF/BRAF). First-gen inhibitors bind one protomer of the dimer, allosterically activating the other, leading to sustained ERK signaling. This compound binds equipotently to both protomers, blocking this escape route.

Visualization: The Paradox-Breaker Mechanism

The following diagram illustrates the differential impact of First-Gen inhibitors versus this compound on the CRC signaling architecture.

MAPK_Pathway EGFR EGFR (Receptor) RAS RAS-GTP EGFR->RAS Rebound Activation RAF_Dimer RAF Homo/Heterodimers (CRAF/BRAF) RAS->RAF_Dimer Dimerization RAF_Mono BRAF V600E (Monomer) MEK MEK 1/2 RAF_Mono->MEK Constitutive Activation RAF_Dimer->MEK Resistance Signal ERK ERK 1/2 (Proliferation) MEK->ERK ERK->EGFR Negative Feedback (Loss leads to activation) Vemurafenib First-Gen Inhibitor (Vemurafenib) Vemurafenib->RAF_Mono Inhibits Vemurafenib->RAF_Dimer Paradoxical Activation REDX This compound (Pan-RAF Inhibitor) REDX->RAF_Mono Inhibits REDX->RAF_Dimer BLOCKS (No Paradox)

Caption: Pathway logic showing how this compound inhibits both monomeric drivers and the dimeric feedback loop that renders first-gen inhibitors ineffective in CRC.

Experimental Protocols

Protocol A: Differential Cytotoxicity Profiling (IC50)

Objective: To quantify the potency of this compound across distinct CRC genotypes (BRAF-mutant, KRAS-mutant, and WT). Critical Insight: this compound is active in the sub-nanomolar range.[1] Standard screening concentrations (1-10 µM) are too high and will mask selectivity.

Materials:

  • Compound: this compound (10 mM stock in DMSO).

  • Cell Lines:

    • BRAF V600E: HT-29, WiDr, COLO-205.

    • KRAS Mutant: HCT-116, SW480.

    • WT: Caco-2.

  • Assay: CellTiter-Glo® (Promega) or SRB assay.

Procedure:

  • Seeding: Seed cells in 96-well plates (2,000–5,000 cells/well depending on growth rate). Incubate for 24 hours.

  • Dilution Series: Prepare a serial dilution of this compound in growth medium.

    • Recommended Range: 1000 nM down to 0.01 nM (10-point, 1:3 serial dilution).

    • Control: DMSO vehicle (0.1% final concentration).

  • Treatment: Treat cells for 72 hours (continuous exposure).

  • Readout: Add CellTiter-Glo reagent, shake for 10 mins, read luminescence.

  • Analysis: Fit data to a 4-parameter logistic curve to determine IC50.

Expected Data Profile:

Cell Line Genotype Expected IC50 (this compound) Expected IC50 (Vemurafenib)
HT-29 BRAF V600E < 10 nM > 500 nM (Resistant)
COLO-205 BRAF V600E < 5 nM Variable (Partial response)
HCT-116 KRAS G13D < 100 nM > 5 µM (Ineffective)

| Caco-2 | WT | > 500 nM | > 5 µM |

Protocol B: Western Blot Analysis of Pathway Clamp

Objective: To demonstrate that this compound suppresses pERK without inducing the "pMEK rebound" seen with vemurafenib.

Procedure:

  • Culture: Grow HT-29 (BRAF V600E) cells to 70% confluence in 6-well plates.

  • Starvation: Serum-starve cells (0.5% FBS) for 4 hours to synchronize signaling.

  • Treatment: Treat cells for 1 hour and 24 hours with:

    • Vehicle (DMSO)

    • Vemurafenib (1 µM)

    • This compound (10 nM and 100 nM)

  • Lysis: Lyse in RIPA buffer containing protease/phosphatase inhibitors (Roche PhosSTOP).

  • Immunoblot Targets:

    • pERK1/2 (Thr202/Tyr204): Primary readout for pathway output.

    • pMEK1/2 (Ser217/221): Readout for RAF activity.

    • DUSP6: Downstream marker of ERK activity (rapid turnover).

    • Total ERK/MEK/Actin: Loading controls.

Interpretation:

  • Vemurafenib:[1][2] Expect initial pERK drop (1h) followed by sustained or elevated pMEK/pERK at 24h (Paradoxical Activation).

  • This compound: Expect deep, sustained suppression of both pMEK and pERK at 1h and 24h.

Protocol C: Synergy Assessment with EGFR Inhibition

Objective: To validate the therapeutic hypothesis that blocking the RAF dimer potentiates anti-EGFR therapy (Cetuximab).

Rationale: While this compound blocks the downstream consequences of EGFR feedback, combining it with Cetuximab (anti-EGFR) provides a "vertical blockade" of the pathway.

Workflow:

  • Matrix Design: Use a 6x6 dose matrix.

    • Axis X (this compound): 0, 1, 3, 10, 30, 100 nM.

    • Axis Y (Cetuximab): 0, 0.1, 1, 10, 50, 100 µg/mL.

  • Cell Line: HT-29 or DiFi (CRC lines).

  • Calculation: Analyze using the Bliss Independence Model or Loewe Additivity (Combenefit software) .

  • Success Criteria: A Synergy Score > 10 indicates that this compound effectively sensitizes the CRC cells to EGFR inhibition, preventing the adaptive resistance usually seen with Cetuximab monotherapy in BRAF-mutant contexts.

Handling and Stability

  • Solubility: this compound is hydrophobic. Dissolve in 100% DMSO to create stock solutions.

  • Storage: Store aliquots at -80°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

  • Light Sensitivity: Protect from direct light during incubation.

References

  • Source for IC50 data (0.171 nM for BRAF V600E) and kinase selectivity profile.
  • Jordan, E. J., et al. (2017). Development of this compound, a novel highly selective and potent pan RAF inhibitor. ResearchGate. Retrieved from [Link]

    • Primary source for mechanism of action, paradoxical activation d
  • Redx Pharma. (2023).[3] Pipeline and Portfolio Updates (RXC004/Porcupine & Pan-RAF Programs). FierceBiotech.[3][4] Retrieved from [Link][3]

    • Contextual information on Redx Pharma's pathway inhibitors and nomencl
  • Frontiers in Oncology. (2023). Phytochemicals and Targeted Therapies in CRC Glycolysis and MAPK Pathways. Retrieved from [Link]

    • Background on MAPK pathway signaling and resistance mechanisms in Colorectal Cancer.

Sources

REDX05358 and MEK inhibitor synergistic effect protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a rigorous, standardized protocol for evaluating the synergistic potential of REDX05358 (a potent, paradox-breaking Pan-RAF inhibitor) in combination with allosteric MEK inhibitors (e.g., trametinib, cobimetinib, selumetinib).

While first-generation RAF inhibitors (e.g., vemurafenib) are effective in BRAF V600E tumors, they often fail in RAS-mutant contexts due to "paradoxical activation"—where inhibitor binding induces RAF dimerization and downstream ERK signaling.[1] this compound is distinct; it inhibits both RAF monomers and dimers without inducing paradoxical activation.[1] Combining this compound with a MEK inhibitor creates a "vertical clamp" on the MAPK pathway, preventing feedback reactivation and overcoming resistance mechanisms in KRAS, NRAS, and BRAF mutant cancers.

Mechanistic Rationale

The MAPK (RAS-RAF-MEK-ERK) signaling cascade is a primary driver of oncogenesis. Monotherapy often leads to resistance via feedback loops:

  • MEK Inhibition alone: relieved negative feedback leads to upstream RTK/RAS activation and increased RAF dimerization.

  • First-gen RAF Inhibition alone: induces RAF dimerization in RAS-mutant cells, paradoxically increasing signaling.

The this compound Advantage: this compound binds with high affinity to ARAF, BRAF, and CRAF (IC50 < 1 nM) in a DFG-out conformation that does not promote dimerization. By combining this compound with a MEK inhibitor, researchers can block the pathway at two distinct nodes, suppressing both the primary signal and the compensatory feedback loops.

Pathway Visualization

MAPK_Synergy RTK RTK / RAS-GTP RAF_Dimer RAF Dimer (BRAF/CRAF) RTK->RAF_Dimer Activates MEK MEK1/2 RAF_Dimer->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates ERK->RTK Negative Feedback (Relieved by MEKi) Proliferation Proliferation & Survival ERK->Proliferation REDX This compound (Pan-RAF Inhibitor) REDX->RAF_Dimer Blocks Dimer No Paradox MEKi MEK Inhibitor (e.g., Trametinib) MEKi->MEK Allosteric Block

Figure 1: Vertical inhibition strategy. This compound blocks RAF dimerization downstream of RAS, while MEK inhibitors block the subsequent step. This dual blockade prevents the reactivation of ERK typically seen when negative feedback is relieved.

Experimental Design: The Checkerboard Matrix

To rigorously quantify synergy, a dose-response matrix (Checkerboard Assay) is required. This allows for the calculation of the Combination Index (CI) or Bliss Synergy Score.

Assay Parameters:

  • Cell Models: KRAS-mutant (e.g., A549, HCT116) or BRAF-mutant (e.g., A375) cell lines.

  • Readout: ATP-based luminescence (e.g., CellTiter-Glo) or metabolic dye (MTT/resazurin).

  • Matrix Size: 6x6 to 10x10. (A 6x6 matrix is recommended for screening efficiency).

Dose Range Determination

Before the combination assay, determine the IC50 of each drug alone.

  • This compound: Potent in nanomolar range.[2][3] Suggested range: 0.1 nM – 1000 nM.

  • MEK Inhibitor (Trametinib): Highly potent. Suggested range: 0.1 nM – 100 nM.

Detailed Protocol

Phase 1: Reagent Preparation
  • Stock Solutions:

    • Dissolve this compound and MEK inhibitor in 100% DMSO to a stock concentration of 10 mM.

    • Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • Prepare 1000x stocks of each dose in a master block (100% DMSO) to maintain solubility.

    • Dilute to 10x or 4x working concentrations in cell culture media immediately prior to dosing.

Phase 2: Cell Seeding (Day 0)
  • Harvest cells in the exponential growth phase.

  • Count cells using an automated counter (e.g., Vi-CELL) to ensure accuracy.

  • Seed cells in white-walled, clear-bottom 96-well plates.

    • Seeding Density: 1,000 – 3,000 cells/well (cell line dependent; aim for 70-80% confluency at Day 4).

    • Volume: 90 µL per well.

  • Incubate overnight at 37°C, 5% CO2 to allow attachment.

Phase 3: Compound Addition (Day 1)

Design the plate to include single-agent arms and a vehicle (DMSO) control.

Matrix Layout (6x6 Example):

  • Rows (A-F): Increasing concentration of MEK Inhibitor (0 to IC90).

  • Columns (1-6): Increasing concentration of this compound (0 to IC90).

  • Well A1: DMSO Control (0 nM / 0 nM).

Dosing Steps:

  • Prepare a 4x concentration intermediate plate for both drugs in media.

  • Add 50 µL of Compound A (this compound) 4x solution to respective columns.

  • Add 50 µL of Compound B (MEK Inhibitor) 4x solution to respective rows.

  • Final volume: 200 µL. Final DMSO concentration should be normalized (e.g., 0.2%) across all wells.

  • Tip: Use a digital dispenser (e.g., HP D300e or Tecan D300e) if available for direct non-contact dispensing to eliminate serial dilution errors.

Phase 4: Incubation & Readout (Day 4)
  • Incubate plates for 72 hours (or 3-4 doubling times).

  • Equilibrate the plate and CellTiter-Glo (CTG) reagent to room temperature (30 mins).

  • Add CTG reagent (equal to culture volume, usually 100 µL if media was reduced, or remove 100 µL media and add 100 µL CTG).

  • Shake orbitally for 2 minutes to lyse cells.

  • Incubate for 10 minutes to stabilize the luminescent signal.

  • Read luminescence on a multi-mode plate reader (e.g., EnVision, GloMax).

Data Analysis & Interpretation

Do not rely solely on visual inspection of heatmaps. Use mathematical models to quantify synergy.

Method A: Bliss Independence Model

Best for pathway independence assumptions (probabilistic).

  • Formula:

    
    
    
    • 
      : Fractional inhibition of drug A and B alone.
      
  • Synergy Score:

    
    
    
    • 
      : Synergistic
      
    • 
      : Additive
      
    • 
      : Antagonistic
      
Method B: Loewe Additivity (Combination Index)

Best when drugs target the same pathway (MAPK). Use software like CompuSyn.

  • CI < 0.9: Synergism

  • CI 0.9 – 1.1: Additive

  • CI > 1.1: Antagonism

Data Presentation Table:

MetricThis compound AloneMEK Inhibitor AloneCombination (Best Dose)Interpretation
IC50 (nM) 0.8 nM1.2 nMN/AHigh Potency
Max Inhibition 85%90%99%Deepened Response
Synergy Score --+25 (Bliss)Strong Synergy

Troubleshooting & Optimization

  • Edge Effects: If outer wells show high variance, fill edge wells with PBS and use the inner 60 wells for the assay.

  • Solubility: this compound is lipophilic. Ensure DMSO concentration is constant. If precipitation occurs at high concentrations (>10 µM), lower the top dose.

  • Paradoxical Growth: If using a different RAF inhibitor as a control (e.g., vemurafenib), expect increased proliferation in low-dose/RAS-mutant wells. This compound should not show this.

References

  • Redx Pharma. (2017). Development of this compound, a novel highly selective and potent pan RAF inhibitor and a potential therapeutic for BRAF and RAS mutant tumors. AACR Annual Meeting Abstracts.

  • ProbeChem. (n.d.). REDX-05358 Biological Activity and Datasheet.

  • Jazz Pharmaceuticals & Redx Pharma. (2022).[4] Jazz Pharmaceuticals Presents Pre-Clinical Data for Pan-RAF Inhibitor JZP815 (Related Asset).[4] PR Newswire. [4]

  • UCLA Health. (2020). New combination therapy (Type II RAFi + MEKi) could help fight difficult-to-treat cancers.[5] Cancer Discovery.

Sources

Application Note & Protocols: Engineering Drug Resistance to REDX05358 Using Lentiviral Transduction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Acquired Resistance in Targeted Cancer Therapy

The advent of kinase inhibitors has marked a paradigm shift in oncology, offering potent and specific therapeutic strategies. However, the clinical efficacy of these agents is often curtailed by the emergence of acquired resistance.[1][2][3] Tumors, being genetically unstable, can evolve under therapeutic pressure, leading to the selection of cell populations that are no longer sensitive to the inhibitor.[4] This can occur through various mechanisms, including secondary mutations in the target kinase, amplification of the target gene, or the activation of compensatory "bypass" signaling pathways that circumvent the drug's mechanism of action.[1][2][5]

REDX05358 is a novel investigational kinase inhibitor designed to target a critical signaling node in various malignancies. To proactively understand and overcome potential clinical resistance, it is imperative to model and characterize the mechanisms by which cancer cells might evade its therapeutic effects. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing lentiviral transduction to generate stable cancer cell lines that are resistant to this compound. Lentiviral vectors are a powerful tool for this purpose, as they can efficiently deliver genetic material into a wide range of dividing and non-dividing mammalian cells, leading to stable, long-term integration into the host genome and subsequent gene expression.[6][7][8][9] This allows for the creation of robust cellular models to study the molecular underpinnings of drug resistance.

The Principle of Lentiviral-Mediated Resistance Modeling

Lentiviruses, a genus within the Retroviridae family, possess the unique ability to transduce non-dividing cells, making them highly effective gene delivery vehicles.[6] For laboratory applications, the viral genome is engineered for safety and efficacy. The native viral genes required for replication are removed and supplied on separate "helper" plasmids during virus production.[8][10] This split-plasmid system, typically a third-generation design, ensures that the resulting viral particles are replication-incompetent, a crucial biosafety feature.[11][12]

Our strategy involves introducing a genetic element into a cancer cell line that is known to be sensitive to this compound. This genetic element could be a specific mutant form of the target kinase, an overexpressed signaling protein, or a library of potential resistance-conferring genes. The lentiviral vector will carry this genetic cargo, along with a selectable marker, such as an antibiotic resistance gene (e.g., puromycin).[7][9] Following transduction, the cell population is subjected to selection with both this compound and the corresponding antibiotic. This dual-selection pressure ensures that only cells that have successfully integrated the lentiviral construct and can proliferate in the presence of the drug will survive, thus creating a stable, resistant cell line.

Experimental Workflow and Key Considerations

The overall process of generating and validating a this compound-resistant cell line using lentiviral transduction can be broken down into several key stages. Success at each stage is critical for the overall outcome.

Lentiviral Resistance Workflow cluster_0 Phase 1: Preparation & Virus Production cluster_1 Phase 2: Titer & Transduction cluster_2 Phase 3: Selection & Expansion cluster_3 Phase 4: Validation A Vector Design & Cloning B Lentivirus Production (HEK293T Transfection) A->B C Viral Harvest & Filtration B->C D Viral Titer Determination C->D E Target Cell Line Transduction D->E F Antibiotic & Drug Selection E->F G Expansion of Resistant Pool F->G H IC50 Determination G->H I Protein Expression Analysis (Western Blot) H->I

Caption: Experimental workflow for generating this compound-resistant cell lines.

Pre-Experimental Preparations: Cell Line Health and Reagent Validation

The foundation of a successful lentiviral experiment is the health and quality of your cells.[13]

  • Cell Line Maintenance: Use low-passage, healthy cells for both virus production (HEK293T) and as the target for transduction.[14] Cells should be actively dividing and maintained at a confluency that avoids both sparseness and overgrowth (typically 50-70%).[15]

  • Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination. Mycoplasma can significantly impact cell health, transfection efficiency, and experimental reproducibility.[13]

  • Antibiotic Kill Curve: Before transduction, it is essential to determine the optimal concentration of your selection antibiotic (e.g., puromycin) for your target cell line. This is done by performing a "kill curve" to find the lowest concentration that effectively kills all non-transduced cells within a reasonable timeframe (typically 3-5 days).[9][16]

Detailed Protocols

Protocol 1: Lentivirus Production in HEK293T Cells

This protocol describes the production of lentiviral particles using a third-generation packaging system.

Materials:

  • HEK293T cells (low passage)[14]

  • Complete DMEM (High Glucose, with L-glutamine, without Sodium Pyruvate) supplemented with 10% Fetal Bovine Serum (FBS).

  • Transfer plasmid (containing your gene of interest and a selectable marker)

  • Packaging plasmids (e.g., pMDLg/pRRE, pRSV-Rev)

  • Envelope plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., PEI, Lipofectamine)

  • Opti-MEM or serum-free medium

  • 0.45 µm syringe filters

Procedure:

  • Day 0: Cell Seeding: Seed 5 x 10^6 HEK293T cells in a 10 cm dish in 10 mL of complete DMEM. The cells should be approximately 70-80% confluent on the day of transfection.[11]

  • Day 1: Transfection:

    • In a sterile tube, mix the transfer plasmid and the helper plasmids in the appropriate ratio. For a standard 10 cm dish, a total of 15-20 µg of DNA is typically used.

    • In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.

    • Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

    • Gently add the transfection complex dropwise to the HEK293T cells. Swirl the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO2 incubator.

  • Day 2: Media Change: Approximately 16-24 hours post-transfection, carefully aspirate the medium containing the transfection reagent and replace it with 10 mL of fresh, pre-warmed complete DMEM. This step reduces cytotoxicity from the transfection reagent.

  • Day 3 & 4: Viral Harvest:

    • At 48 hours post-transfection, collect the supernatant containing the viral particles into a sterile conical tube.[7]

    • Add 10 mL of fresh complete DMEM to the cells.

    • At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour harvest.

    • Centrifuge the pooled supernatant at 500 x g for 10 minutes to pellet any cellular debris.

    • Filter the clarified supernatant through a 0.45 µm syringe filter to remove any remaining cells and debris.[14] The filtered viral supernatant can be used immediately or aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles as this will reduce the viral titer.[15]

Protocol 2: Lentiviral Titer Determination (Functional Titer)

Determining the functional titer (the number of infectious viral particles per mL) is crucial for reproducible transductions.[17] This protocol uses antibiotic selection to determine the titer.

Materials:

  • Target cells (the same cell line you will use for the resistance study)

  • Lentiviral supernatant (from Protocol 1)

  • Complete growth medium for your target cells

  • Polybrene (transduction enhancer)

  • Selection antibiotic (e.g., puromycin)

  • 24-well plate

Procedure:

  • Day 1: Cell Seeding: Seed your target cells in a 24-well plate at a density that will result in 50-70% confluency the next day.

  • Day 2: Transduction with Serial Dilutions:

    • Prepare serial dilutions of your viral supernatant (e.g., 10-fold dilutions from 10^-2 to 10^-6) in complete growth medium containing Polybrene (typically 4-8 µg/mL).

    • Aspirate the medium from the cells and add the viral dilutions. Include a "no virus" control well.

    • Incubate for 24 hours.

  • Day 3: Media Change: Replace the virus-containing medium with fresh complete growth medium.

  • Day 4 onwards: Antibiotic Selection:

    • Add the pre-determined concentration of the selection antibiotic to all wells (including the "no virus" control).

    • Replace the medium with fresh antibiotic-containing medium every 2-3 days.

    • Monitor the cells daily. The "no virus" control should show complete cell death.

  • ~Day 10-14: Colony Counting:

    • Once discrete, antibiotic-resistant colonies are visible in the diluted wells, wash the plate with PBS, fix the cells (e.g., with 4% paraformaldehyde), and stain with crystal violet.

    • Count the number of colonies in the wells with a countable number of colonies (e.g., 10-100).

    • Calculate the functional titer in Transducing Units per mL (TU/mL) using the following formula: Titer (TU/mL) = (Number of colonies x Dilution factor) / Volume of virus added (mL)

Parameter Example Value Description
Well Count 35 coloniesNumber of distinct colonies in a well.
Dilution Factor 10,000 (10^-4 dilution)The dilution factor of the virus used.
Volume of Virus 0.5 mLThe volume of diluted virus added to the well.
Calculated Titer 7.0 x 10^5 TU/mLThe resulting functional viral titer.
Protocol 3: Generation of a this compound-Resistant Stable Cell Pool

Materials:

  • Target cells sensitive to this compound

  • High-titer lentivirus (from Protocol 1 & 2)

  • Complete growth medium

  • Polybrene

  • Selection antibiotic (e.g., puromycin)

  • This compound

Procedure:

  • Day 1: Cell Seeding: Seed your target cells in a 6-well plate.

  • Day 2: Transduction:

    • Transduce the cells with the lentivirus at a desired Multiplicity of Infection (MOI, the ratio of infectious viral particles to the number of cells).[6] An MOI of 1-5 is a good starting point.

    • Add the appropriate volume of viral supernatant to the cells in medium containing Polybrene.

    • Include a "no virus" control well.

    • Incubate for 24-48 hours.[11]

  • Day 4 onwards: Dual Selection:

    • Replace the medium with fresh complete growth medium containing both the selection antibiotic and this compound. The concentration of this compound should be at or slightly above the IC50 value for the parental cell line.

    • Replenish the dual-selection medium every 2-3 days.

    • Monitor the plates for cell death. The "no virus" control should die off due to the antibiotic. The transduced cells will undergo a period of selection where non-resistant cells will also die.

  • Expansion: Once a population of resistant cells begins to expand and form colonies, they can be trypsinized and transferred to a larger flask for expansion. Continue to culture the cells in the presence of both the antibiotic and this compound to maintain selective pressure.

Protocol 4: Validation of Resistance - IC50 Determination

To confirm that the generated cell line is indeed resistant, you must compare its sensitivity to this compound with the parental (sensitive) cell line.[18]

Materials:

  • Parental (sensitive) cell line

  • Resistant cell line

  • Complete growth medium

  • This compound

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

Procedure:

  • Day 1: Cell Seeding: Seed both parental and resistant cells into separate 96-well plates at an appropriate density.

  • Day 2: Drug Treatment:

    • Prepare a serial dilution of this compound in complete growth medium.

    • Treat the cells with the range of drug concentrations. Include a "no drug" (vehicle) control.

  • Day 4/5: Viability Assay: After 48-72 hours of drug exposure, perform a cell viability assay according to the manufacturer's protocol.[19][20]

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells (100% viability).

    • Plot the cell viability (%) against the log of the drug concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%).[21]

Expected Outcome:

Cell Line Hypothetical IC50 of this compound Fold Resistance
Parental (Sensitive)50 nM-
This compound-Resistant2500 nM (2.5 µM)50-fold
Protocol 5: Validation of Protein Expression - Western Blot

Western blotting can be used to confirm the expression of the protein encoded by the lentiviral vector in the resistant cell line.[22][23][24]

Materials:

  • Parental and resistant cell lysates

  • SDS-PAGE gels

  • Transfer buffer and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation: Lyse parental and resistant cells and determine the protein concentration of each lysate.

  • Gel Electrophoresis: Separate equal amounts of protein from each lysate by SDS-PAGE.[25]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.[22]

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

Mechanistic Insights: Potential Signaling Pathways Involved in Resistance

The development of resistance to kinase inhibitors often involves the activation of alternative signaling pathways.[26][27] If this compound targets a specific kinase, resistance could arise from the upregulation of parallel pathways that bypass the inhibited target. Key pathways frequently implicated in drug resistance include:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival, growth, and proliferation. Its aberrant activation can allow cancer cells to evade apoptosis induced by targeted therapies.[3][27][28]

  • MAPK/ERK Pathway: This cascade is crucial for cell proliferation and differentiation. Persistent activation of this pathway can promote resistance to kinase inhibitors.[26][29][30]

Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK/ERK Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS This compound This compound This compound->RTK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Potential bypass signaling pathways in this compound resistance.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low Viral Titer Unhealthy HEK293T cells; poor transfection efficiency; suboptimal plasmid ratio.[16]Use low-passage, healthy cells. Optimize transfection reagent and DNA amounts. Ensure high-quality plasmid DNA.
Low Transduction Efficiency Low viral titer; suboptimal MOI; target cells are difficult to transduce.Determine functional titer and optimize MOI.[15] Consider concentrating the virus. Test different transduction enhancers (e.g., DEAE-dextran).[13]
High Cell Death During Selection Antibiotic concentration is too high; high viral load causing cytotoxicity.[15]Perform a kill curve to determine the optimal antibiotic concentration.[16] Reduce the MOI.
No Resistant Colonies Emerge Transduction failed; the genetic element does not confer resistance.Confirm transduction with a fluorescent reporter virus. Re-evaluate the hypothesis for the resistance mechanism.

Conclusion

Lentiviral transduction is a robust and versatile method for generating stable cell lines to model acquired drug resistance. By following the detailed protocols and considering the key experimental variables outlined in this guide, researchers can successfully develop cellular models to investigate the mechanisms of resistance to novel therapeutics like this compound. These models are invaluable for identifying bypass pathways, discovering biomarkers of resistance, and developing next-generation therapeutic strategies to overcome clinical resistance.

References

  • Addgene. Lentiviral Vector Guide.[Link]

  • ZAGENO. (2025, December 31). Lentiviral Transduction Troubleshooting: Fix Common Issues.[Link]

  • Addgene Blog. (2017, March 21). Quick Guide to All Things Lentivirus.[Link]

  • ResearchGate. Key signaling pathways involved in cancer progression and drug resistance.[Link]

  • National Institutes of Health. Principles of Kinase Inhibitor Therapy for Solid Tumors.[Link]

  • Creative Biolabs. Lentiviral Vector Design Services for Gene Editing.[Link]

  • Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.[Link]

  • Lab Manager. (2023, December 26). Viral Titer Quantification: Balancing Traditional and Modern Approaches for Comprehensive Analysis.[Link]

  • On Science. ATCC ANIMAL CELL CULTURE GUIDE.[Link]

  • Boster Bio. Western Blot Protocol: Complete Step-by-Step Guide.[Link]

  • Frontiers. (2026, February 4). Unraveling Key Signaling Pathways to Overcome Drug Resistance and Cancer Progression.[Link]

  • Noble Life Sciences. (2021, August 16). Viral Quantification Methods.[Link]

  • Cytiva. (2025, October 8). Western blot protocol: A simple 7-step guide to protein detection.[Link]

  • PubMed Central. Screening common signaling pathways associated with drug resistance in non‐small cell lung cancer via gene expression profile analysis.[Link]

  • National Institutes of Health. (2018, November 5). Generation of Stable Expression Mammalian Cell Lines Using Lentivirus.[Link]

  • VectorBuilder. How Is Viral Titer Determined?[Link]

  • YouTube. (2021, February 9). Lentivirus Titration: How to Determine Viral Titer.[Link]

  • BioInnovatise. Lentiviral vs Retroviral – Which Viral Vector Is Right For My Research?[Link]

  • VectorBuilder. Lentiviral Vector for Gene Expression.[Link]

  • SpringerLink. Updates on altered signaling pathways in tumor drug resistance.[Link]

  • Addgene. Lentivirus Production Protocol.[Link]

  • ResearchGate. (2014, September 10). Lentiviral Transduction - not working ! Can somebody tell me what's wrong?[Link]

  • National Institutes of Health. (2021, August 2). Designing Lentiviral Vectors for Gene Therapy of Genetic Diseases.[Link]

  • ResearchGate. Designing Lentiviral Gene Vectors.[Link]

  • PubMed. (2015, January 15). Roles of signaling pathways in drug resistance, cancer initiating cells and cancer progression and metastasis.[Link]

  • Addgene. Virus Protocol - Generating Stable Cell Lines.[Link]

  • Annex Publishers. (2018, April 11). Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance.[Link]

  • Addgene Blog. (2016, April 7). Getting the Most from Your Lentiviral Transduction.[Link]

  • Scribd. Addgene_ Lentiviral Guide | PDF | Retrovirus | Vector (Molecular Biology).[Link]

  • National Institutes of Health. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies.[Link]

  • Frontiers. (2023, February 12). Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma.[Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination.[Link]

  • ResearchGate. Mechanisms of kinase inhibitor (KI) drug-resistance and approaches to overcome it.[Link]

  • ResearchGate. (2015, February 1). How do I solve my difficulties with neural progenitor stem cells lentiviral transduction?[Link]

  • Addgene. (2019, January 22). Lentivirus production (Organelle Lab).[Link]

  • Capital Biosciences. Stable Cell Line Generation.[Link]

  • The Royal Society of Chemistry. Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy.[Link]

  • LinkedIn. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.[Link]

  • Altogen Labs. Preclinical Studies: IC-50 Testing.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Acquired Resistance to REDX05358

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Product: REDX05358 (Pan-RAF Inhibitor) Target: BRAF (Monomer/Dimer), CRAF, RAS-Mutant Contexts User Level: Senior Research / Drug Development

System Overview & Mechanism of Action

Welcome to the this compound Technical Support Center. You are likely utilizing this compound to target MAPK signaling in difficult-to-treat contexts, specifically RAS-mutant or BRAF-mutant tumors where first-generation inhibitors (vemurafenib, dabrafenib) fail due to paradoxical activation or RAF dimerization.[1]

The Core Mechanism: this compound is a Type II Pan-RAF inhibitor . Unlike Type I inhibitors that bind the active conformation (DFG-in), this compound stabilizes the inactive (DFG-out/αC-helix-in) conformation. This structural locking prevents the compensatory RAF dimerization that typically drives resistance in RAS-mutant backgrounds.

The Problem: While this compound overcomes intrinsic resistance (paradoxical activation), acquired resistance eventually emerges through alternative bypass mechanisms. This guide addresses how to diagnose and overcome these secondary resistance phenotypes.

Module 1: Diagnostic Triage – Identifying the Resistance Mode

Symptom: Your cell lines (previously sensitive RAS/BRAF mutants) show a >10-fold increase in IC50 after chronic exposure to this compound.

Triage Protocol: Perform a Western Blot analysis for pERK1/2 (Thr202/Tyr204) and pAKT (Ser473) . Compare parental vs. resistant lines under this compound treatment (1 µM, 24h).

ObservationDiagnosisRecommended Action
pERK remains High MAPK Pathway Reactivation Downstream mutation (MEK/ERK) or upstream RTK amplification driving RAS. See Solution A.
pERK is Low, but Cells Survive Parallel Pathway Activation PI3K/AKT/mTOR bypass. The cell is no longer addicted to MAPK. See Solution B.
pERK Rebounds (Transient suppression) Adaptive Feedback Loop Loss of negative feedback (e.g., DUSP downregulation or EGFR upregulation). See Solution C.

Module 2: Troubleshooting & Solutions

Solution A: Overcoming Downstream MAPK Reactivation

Issue: The inhibitor successfully binds RAF, but the signal persists. Root Cause: Acquired mutations in MEK1/2 (MAP2K1/2) or ERK1/2 that render the kinase constitutively active, independent of RAF input. Alternatively, amplification of BRAF V600E splice variants.

Experimental Fix:

  • Sequence the Kinase Domain: Perform Sanger or NGS on MAP2K1 and MAPK1/3. Look for "Gatekeeper" mutations.

  • Vertical Inhibition Strategy:

    • Combine this compound with a MEK inhibitor (e.g., trametinib or cobimetinib).

    • Rationale: If the mutation is in MEK, a Type II RAF inhibitor alone cannot stop the signal. Dual blockade creates a "clamp" on the pathway.

Solution B: Targeting Parallel PI3K/AKT Bypass

Issue: this compound suppresses pERK, but cells proliferate via the PI3K axis. Root Cause: Upregulation of Receptor Tyrosine Kinases (RTKs) like PDGFR , IGF1R , or c-MET activates PI3K, bypassing the RAF bottleneck.

Experimental Fix:

  • Receptor Profiling: Use a Phospho-RTK Array to identify the specific upregulated receptor.

  • Horizontal Inhibition Strategy:

    • Combine this compound with a PI3Kα inhibitor (e.g., alpelisib) or an mTOR inhibitor (e.g., everolimus).

    • Note: Synergistic toxicity is a risk here. Perform an isobologram analysis (see Protocol below) to find the minimum effective dose.

Solution C: Addressing Adaptive EGFR Feedback

Issue: In colorectal cancer (CRC) models (BRAF V600E), EGFR is often suppressed by ERK. When you inhibit RAF, EGFR is de-repressed, reactivating RAS/CRAF. Root Cause: FOXO3a-mediated upregulation of HER3 or EGFR.

Experimental Fix:

  • The "CRC Triplet": Combine this compound + Anti-EGFR antibody (cetuximab).

  • Validation: Verify if pEGFR (Tyr1068) levels increase upon this compound treatment in your resistant clones.

Module 3: Visualizing the Resistance Landscape

The following diagram illustrates the mechanism of this compound and the two primary routes of acquired resistance (Bypass vs. Reactivation).

REDX_Resistance Figure 1: this compound Mechanism & Resistance Pathways cluster_drug Therapeutic Intervention cluster_mapk MAPK Axis cluster_resistance Acquired Resistance Mechanisms REDX This compound (Pan-RAF Inhibitor) RAF RAF Dimers (BRAF/CRAF) REDX->RAF Inhibits (Type II Binding) RTK RTK (EGFR/MET) RAS RAS-GTP RTK->RAS PI3K PI3K / AKT (Parallel Bypass) RTK->PI3K Bypass RAS->RAF MEK MEK1/2 RAF->MEK MutMEK Mutant MEK (Constitutive Activation) ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PI3K->Proliferation Survival Signal MutMEK->ERK Reactivation

Caption: this compound blocks RAF dimerization. Resistance occurs via PI3K bypass or downstream MEK mutations.

Module 4: Essential Experimental Protocols

Protocol: 3D Spheroid Synergy Assay

To validate combination strategies for overcoming resistance.

Reagents:

  • Ultra-low attachment 96-well plates (Corning).

  • CellTiter-Glo® 3D Cell Viability Assay.

  • This compound (10 mM stock in DMSO).

  • Secondary Agent (e.g., Trametinib).

Workflow:

  • Seeding: Seed 2,000 cells/well in 100 µL media. Centrifuge at 1000 RPM for 5 mins to center the pellet. Incubate 72h to form spheroids.

  • Treatment Matrix:

    • Prepare a 6x6 dose matrix.

    • Axis X (this compound): 0, 10, 50, 100, 500, 1000 nM.

    • Axis Y (Trametinib): 0, 1, 5, 10, 50, 100 nM.

  • Dosing: Add compounds (10x concentration in 10 µL media) to wells. Ensure DMSO concentration <0.2%.

  • Incubation: Incubate for 5 days (refresh media/drug on Day 3 if compound half-life is short, though this compound is generally stable).

  • Readout: Add 100 µL CellTiter-Glo 3D. Shake 5 mins. Read Luminescence.

  • Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method.

    • CI < 0.9: Synergism (Successful resistance reversal).

    • CI = 0.9-1.1: Additive.

    • CI > 1.1: Antagonism.

Module 5: Frequently Asked Questions (FAQs)

Q1: I see precipitation when diluting this compound in aqueous media. How do I fix this? A: this compound is lipophilic. Do not dilute directly from 100% DMSO to media.

  • Correct Method: Create an intermediate dilution in DMSO (e.g., 1000x stock). Add this to media while vortexing rapidly. Ensure final DMSO is 0.1-0.2%. If testing high concentrations (>10 µM), use a solubility enhancer like Captisol® or 0.5% Methylcellulose for in vivo work.

Q2: Why does this compound work in my RAS-mutant line but not my BRAF-V600E line? A: It should work in both. However, BRAF-V600E lines are highly sensitive to monomer inhibition. If you see resistance in V600E, check for BRAF splice variants (p61-BRAF) which lose the RAS-binding domain and dimerize constitutively, potentially requiring higher doses of a Type II inhibitor to stabilize the dimer interface [1].

Q3: Can I use pMEK as a readout for target engagement? A: No. this compound inhibits RAF kinase activity. The phosphorylation of MEK (by RAF) is the correct readout. However, pMEK levels can be misleading due to feedback loops. The most robust biomarker for RAF inhibition is pERK1/2 suppression.

References

  • Mason, H., et al. (2017).[2] "Development of this compound, a novel highly selective and potent pan RAF inhibitor and a potential therapeutic for BRAF and RAS mutant tumors."[1] Cancer Research, 77(13 Supplement), 5160.[1][2]

  • Poulikakos, P. I., et al. (2011). "RAF inhibitors transactivate RAF dimers and cause paradoxical activation of the MAPK pathway in cells with wild-type BRAF." Nature, 480(7377), 387-390.

  • Yao, Z., et al. (2015). "Tumours with class 3 BRAF mutants are sensitive to the inhibition of activated RAS." Nature, 548(7666), 234-238. (Contextual grounding for Pan-RAF mechanism in RAS mutants).

  • Lito, P., et al. (2013). "Relief of profound feedback inhibition of mitogenic signaling by RAF inhibitors attenuates their activity in BRAFV600E melanomas." Cancer Cell, 24(5), 575-590. (Explains the EGFR feedback mechanism).

Disclaimer: This guide is for research purposes only. This compound is an investigational compound and is not approved for clinical use.

Sources

Technical Support Center: REDX05358 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: REDX05358-TSC-001

Last Updated: February 21, 2026

Welcome to the technical support center for this compound. This resource is designed for our partners in research—scientists and drug development professionals—to help troubleshoot and optimize in-vitro cellular assays for this novel compound. Our goal is to ensure you can generate robust, reproducible, and meaningful dose-response data.

Product Overview: this compound

This compound is a potent and selective, ATP-competitive dual inhibitor of the mTORC1 and mTORC2 kinase complexes. By targeting this central node of the PI3K/Akt/mTOR signaling pathway, this compound is a critical tool for investigating cellular processes such as proliferation, growth, and survival.[1][2] Its mechanism of action makes it a subject of intense interest in oncology research. The accuracy of its characterization, beginning with the dose-response curve and IC50 determination, is paramount for its development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for an initial IC50 determination experiment with this compound?

A1: For a novel mTOR inhibitor like this compound, a broad concentration range is recommended for the initial range-finding experiment.[3] We suggest a 10-point, 3-fold or half-log serial dilution starting from a high concentration of 10 µM down to the low nanomolar or high picomolar range.[4] This wide range is crucial to capture the full sigmoidal curve, including the top and bottom plateaus, which is essential for accurate IC50 calculation.

Q2: What solvent should I use to prepare my this compound stock solution?

A2: this compound is hydrophobic and should be dissolved in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-20 mM).[5] Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.[5] Aliquot the stock into single-use volumes to minimize freeze-thaw cycles, which can lead to compound degradation.[5]

Q3: My dose-response curve is flat, showing no inhibition even at high concentrations. What is the likely cause?

A3: A flat curve can stem from several issues:

  • Compound Inactivity: Confirm the integrity of your this compound stock. Improper storage or multiple freeze-thaw cycles can degrade the compound.[5]

  • Cell Line Resistance: The chosen cell line may have intrinsic resistance to mTOR inhibition or lack dependence on the PI3K/Akt/mTOR pathway for survival.[1] Confirm that your cell line expresses the necessary pathway components and is sensitive to mTOR inhibition using a known control compound.

  • Assay Duration: The incubation time may be too short to observe a phenotypic effect like decreased cell viability.[6] Consider a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.[5][6]

Q4: The IC50 value I calculated is significantly different from what is expected for a potent mTOR inhibitor.

A4: An unexpected IC50 value often points to assay conditions.

  • ATP Concentration (Biochemical Assays): Since this compound is ATP-competitive, the IC50 value is highly dependent on the ATP concentration in the assay.[7] If you are performing a biochemical (cell-free) kinase assay, ensure the ATP concentration is appropriate (often at or near the Km for ATP of the kinase).[4]

  • Cell Density: The number of cells seeded per well can influence the drug effect. An excessive cell number may require higher drug concentrations to achieve inhibition. Optimize cell density to ensure they are in the exponential growth phase during the assay.

  • Assay Sensitivity: The chosen viability assay must be sensitive enough to detect subtle changes in cell proliferation or metabolic activity.[4] Assays like Promega's CellTiter-Glo®, which measure ATP levels, are highly sensitive and suitable for this purpose.[8]

In-Depth Troubleshooting Guides

This section provides a structured approach to resolving common, complex issues encountered during dose-response experiments with this compound.

Problem 1: High Variability Between Replicate Wells

High variability, evidenced by large error bars, can obscure the true dose-response relationship and make IC50 determination unreliable.

Potential Cause Explanation & Causality Recommended Solution
Edge Effects Wells on the periphery of a 96-well plate are prone to increased evaporation and temperature fluctuations, leading to non-uniform cell growth and altered compound concentration.[9][10] This thermal gradient can cause cells to accumulate near the well edges.[11][12]Do not use the outer wells for experimental data. Fill the perimeter wells with sterile PBS or media to create a humidity barrier.[9][13] Some plate designs also feature moats or inter-well spaces that can be filled to insulate the experimental wells.[9][13]
Inaccurate Pipetting Small volume errors during serial dilution or reagent addition are magnified at lower concentrations and can significantly skew results.[14]Ensure pipettes are properly calibrated. Use fresh tips for every transfer to prevent cross-contamination.[15] For serial dilutions, mix each step thoroughly before proceeding to the next.[15][16]
Cell Clumping A non-homogenous cell suspension leads to inconsistent cell numbers being seeded across wells.Ensure a single-cell suspension is achieved after trypsinization. Gently pipette the cell suspension up and down before adding it to the plate reservoir.
Compound Precipitation This compound is hydrophobic. When a high-concentration DMSO stock is diluted into aqueous culture medium, the compound can precipitate, reducing its effective concentration.Visually inspect dilutions for any precipitate. Decrease the final DMSO concentration in the assay (typically ≤0.5%) to maintain solubility.
Problem 2: Atypical or Biphasic Dose-Response Curve Shape

A standard dose-response curve is sigmoidal. Deviations from this shape require careful investigation.

Potential Cause Explanation & Causality Recommended Solution
U-Shaped or Biphasic Curve This can occur due to off-target effects at high concentrations, where the compound may interact with other kinases or cellular targets, leading to an unexpected increase in the measured signal (e.g., cell viability). It can also be an artifact of compound fluorescence interfering with the assay readout.[17]Lower the highest concentration in your dilution series. If the effect persists, consider using an orthogonal assay method (e.g., a different viability assay) to confirm the result. Test for compound interference with the assay by running the dilution series in cell-free wells.
Shallow or Non-Sigmoidal Curve A shallow curve (low Hill slope) suggests a complex or non-cooperative binding mechanism, or it could indicate that the compound is not reaching its maximum effect within the tested concentration range.Extend the concentration range, particularly at the high and low ends, to ensure you have captured the full plateaus of the curve. Ensure the assay endpoint is appropriate for the mechanism of action (e.g., apoptosis may require longer incubation than simple growth arrest).
Incomplete Curve (No Bottom Plateau) The compound may not be potent enough to achieve 100% inhibition at the tested concentrations, or a sub-population of cells may be resistant.Increase the maximum concentration of this compound. If a plateau is still not reached, this may represent the true Emax (maximum effect) of the compound in that specific cell line.

Visualizing Key Concepts

This compound Mechanism of Action

The following diagram illustrates the simplified PI3K/Akt/mTOR signaling pathway, highlighting the central role of mTORC1 and mTORC2, the direct targets of this compound.[18][19][20]

mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt P (Ser473) S6K p70S6K mTORC1->S6K P FourEBP1 4E-BP1 mTORC1->FourEBP1 P Proliferation Cell Proliferation & Growth S6K->Proliferation FourEBP1->Proliferation REDX This compound REDX->mTORC2 REDX->mTORC1

Caption: Simplified PI3K/Akt/mTOR pathway showing this compound inhibition of mTORC1/mTORC2.

Troubleshooting Workflow for Atypical Curves

Use this decision tree to diagnose issues with your dose-response curve.

Troubleshooting_Workflow Start Start: Atypical Curve Observed IsFlat Is the curve flat (No inhibition)? Start->IsFlat CheckCompound 1. Verify this compound activity (fresh stock). 2. Confirm cell line sensitivity (use control inhibitor). 3. Increase incubation time (time-course exp.). IsFlat->CheckCompound Yes IsUShaped Is the curve U-shaped or biphasic? IsFlat->IsUShaped No End Consult Technical Support with Data CheckCompound->End CheckOffTarget 1. Check for compound precipitation at high doses. 2. Test for assay interference (cell-free wells). 3. Lower max concentration. IsUShaped->CheckOffTarget Yes IsShallow Is the curve shallow (low Hill slope)? IsUShaped->IsShallow No CheckOffTarget->End CheckRange 1. Extend concentration range (higher & lower). 2. Verify optimal assay endpoint/duration. IsShallow->CheckRange Yes IsShallow->End No / Issue Persists CheckRange->End

Caption: A decision tree for troubleshooting atypical dose-response curve shapes.

Protocols

Protocol 1: Standard Cell Viability Assay using CellTiter-Glo®

This protocol describes a method to determine the IC50 of this compound by measuring ATP as an indicator of metabolically active, viable cells.[8][21][22]

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cell line of interest in exponential growth phase

  • Complete cell culture medium

  • Sterile PBS

  • Opaque-walled 96-well plates (suitable for luminescence)[22]

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar)[8]

  • Luminometer

Procedure:

  • Cell Seeding: a. Harvest and count cells. Resuspend cells in complete medium to the desired, pre-optimized seeding density. b. Seed 100 µL of the cell suspension into the inner 60 wells of an opaque-walled 96-well plate. c. Add 100 µL of sterile PBS or medium to the outer 36 wells to minimize edge effects.[9][13] d. Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.

  • Compound Dilution (Serial Dilution): [15][16][23] a. Prepare an intermediate dilution plate or use tubes. b. Create a 10-point, 3-fold serial dilution of this compound in complete culture medium. Start with a top concentration that, when added to the cells, will yield the desired final concentration (e.g., 10 µM). c. Remember to prepare a "vehicle control" well containing medium with the same final concentration of DMSO as the highest drug concentration. d. Also prepare "no-cell" control wells with medium only for background measurement.[24]

  • Cell Treatment: a. After the overnight incubation, carefully add the prepared compound dilutions to the corresponding wells on the cell plate. Perform in triplicate for each concentration. b. Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • Assay Readout (CellTiter-Glo®): a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[21][22] This ensures thermal uniformity. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[8][22] c. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[21][24] d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[21][22] e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[21][22] f. Record luminescence using a plate-reading luminometer.

  • Data Analysis: a. Subtract the average background luminescence (no-cell control) from all other readings. b. Normalize the data by expressing the results as a percentage of the vehicle control (100% viability). c. Plot the percent viability versus the log of the this compound concentration. d. Use a non-linear regression model (four-parameter variable slope) to fit the data and calculate the IC50 value.

References

  • Denmark J, Chessum B. (n.d.). Eliminating Edge Effect in 96-well Plates by Controlling Thermal Conditions during Cell Plating. BioSpherix. Retrieved February 21, 2026, from [Link]

  • Eppendorf. (n.d.). Eppendorf 96-Well Cell Culture Plate – A simple method of minimizing the edge effect in cell-based assays. Retrieved February 21, 2026, from [Link]

  • USA Scientific, Inc. (n.d.). Minimizing Edge Effect in 96-Well Plates Using CytoOne®. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2025, January 27). How to prevent the "edge effect" in 96-well microplates?. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved February 21, 2026, from [Link]

  • BioSpherix. (2024, July 24). Mitigating the Edge Effect in 96 well plates using the Xvivo System® [Video]. YouTube. [Link]

  • Encyclopedia.pub. (2021, January 12). PI3K/AKT/mTOR Signaling Pathway. Retrieved February 21, 2026, from [Link]

  • SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Retrieved February 21, 2026, from [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved February 21, 2026, from [Link]

  • Hussain Biology. (2020, October 19). PI3k/AKT/mTOR Pathway [Video]. YouTube. [Link]

  • BPS Bioscience. (n.d.). Serial Dilution Protocol. Retrieved February 21, 2026, from [Link]

  • StackWave. (2023, June 14). Understanding Serial Dilution - An Essential Practice for Drug Discovery. Retrieved February 21, 2026, from [Link]

  • TheraIndx. (n.d.). Optimizing mTOR Inhibitors with Property-Based Drug Design. Retrieved February 21, 2026, from [Link]

  • INTEGRA Biosciences. (2023, February 16). How to do serial dilutions (including calculations). Retrieved February 21, 2026, from [Link]

  • Nordic Biolabs. (n.d.). CellTiter-Glo® 2.0 Assay. Retrieved February 21, 2026, from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved February 21, 2026, from [Link]

  • BEBPA. (n.d.). Outliers in Dose-Response Curves: What are they, and what can we do about it?. Retrieved February 21, 2026, from [Link]

  • Study.com. (2013, October 8). Serial Dilution | Definition, Purpose & Calculation. Retrieved February 21, 2026, from [Link]

  • Pest Management Science. (2025, October 24). Perspective: common errors in dose–response analysis and how to avoid them. Retrieved February 21, 2026, from [Link]

  • Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved February 21, 2026, from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2025, August 7). Optimal Serial Dilutions Designs for Drug Discovery Experiments. Retrieved February 21, 2026, from [Link]

  • ACS Medicinal Chemistry Letters. (2023, October 25). Optimization of mTOR Inhibitors Using Property-Based Drug Design and Free–Wilson Analysis for Improved In Vivo Efficacy. Retrieved February 21, 2026, from [Link]

  • MDPI. (2022, August 19). Overview of Research into mTOR Inhibitors. Retrieved February 21, 2026, from [Link]

  • Journal of Pharmacogenomics and Pharmacoproteomics. (n.d.). Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance. Retrieved February 21, 2026, from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved February 21, 2026, from [Link]

  • Promega Connections. (2012, February 29). Considerations for Successful Cell-Based Assays III: Treatment Parameters. Retrieved February 21, 2026, from [Link]

  • British Journal of Pharmacology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved February 21, 2026, from [Link]

  • ACS Omega. (2025, January 30). Quantitation and Error Measurements in Dose–Response Curves. Retrieved February 21, 2026, from [Link]

Sources

REDX05358 toxicity assessment in animal models

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for REDX05358 , a novel Pan-RAF inhibitor designed to target BRAF and CRAF while circumventing the paradoxical MAPK pathway activation associated with first-generation RAF inhibitors.

This content is structured for Principal Investigators and In Vivo Pharmacologists requiring high-level troubleshooting and validated protocols.

Compound Class: Pan-RAF Kinase Inhibitor (Paradox-Breaker) Primary Application: BRAF/RAS-mutant Oncology Models Critical Toxicity Profile: Cutaneous (Paradoxical Hyperplasia), Gastrointestinal, Cardiac.

Part 1: Troubleshooting & FAQs

Direct solutions for experimental deviations observed during in vivo assessment.

🔴 Issue: Unexpected Cutaneous Lesions (Hyperkeratosis/Papillomas)

User Query: "I am testing this compound in a RAS-mutant colorectal xenograft model. Despite the 'paradox-breaking' claim, I am observing epidermal thickening and minor lesions in the mice after 14 days. Is the compound failing?"

Technical Diagnosis: While this compound is designed to inhibit both BRAF and CRAF (preventing the compensatory CRAF dimerization that drives paradoxical signaling), insufficient dosing frequency or sub-optimal trough levels (Cmin) can lead to intermittent pathway reactivation. If the drug concentration drops below the IC50 for CRAF inhibition between doses, a temporary "paradox window" may open.

Troubleshooting Steps:

  • Audit PK/PD Correlation: Check your plasma Cmin. If Cmin < 50 nM (or the specific cellular IC50 for pERK inhibition), you are likely permitting pulsatile MAPK reactivation.

  • Dosing Regimen Adjustment: Switch from QD (Once Daily) to BID (Twice Daily) dosing to maintain steady-state inhibition of RAF dimers.

  • Histological Validation: Perform Ki67 staining on the skin lesions. True paradoxical activation shows massive Ki67 upregulation in the stratum basale. If Ki67 is low, the lesions may be due to vehicle irritation (see Formulation section).

🔴 Issue: Severe Weight Loss (>15%) without Overt Organ Toxicity

User Query: "Mice are losing weight rapidly (Day 7) but necropsy shows normal liver/kidney gross pathology. Is this off-target toxicity?"

Technical Diagnosis: Pan-RAF inhibitors often induce gastrointestinal mucositis or delayed gastric emptying , leading to reduced food intake. This is an on-target effect of potent MAPK suppression in the gut epithelium.

Troubleshooting Steps:

  • Hydration Support: Implement daily subcutaneous saline injections (10-20 mL/kg) proactively starting Day 3.

  • Dietary Modification: Switch to soft/gel diet (e.g., DietGel® Recovery) to improve palatability and hydration.

  • Dose De-escalation: If weight loss persists, introduce a "2-days-on, 1-day-off" holiday schedule. This often allows gut epithelial recovery without sacrificing anti-tumor efficacy.

🔴 Issue: Compound Precipitation in Vehicle

User Query: "this compound precipitates out of solution in my standard 0.5% Methylcellulose vehicle after 2 hours."

Technical Diagnosis: this compound is highly lipophilic. Standard aqueous suspension vehicles are often insufficient for high-concentration dosing (>30 mg/kg), leading to inconsistent dosing and variability in toxicity data.

Optimized Formulation Protocol:

  • Co-solvent System: 5% DMSO + 5% Solutol HS 15 (or Kolliphor EL) + 90% Aqueous Phase (PBS or Water).

  • Preparation: Dissolve compound completely in DMSO first. Add Solutol. Vortex heavily. Slowly add the aqueous phase while vortexing to create a stable micro-emulsion.

  • Stability: Use within 60 minutes of preparation.

Part 2: Validated Experimental Protocols

Self-validating workflows to ensure data integrity.

Protocol A: Assessment of Paradoxical MAPK Activation (Skin Toxicity)

Objective: To verify that this compound avoids the paradoxical skin toxicity seen with Vemurafenib.

1. Experimental Design:

  • Model: Balb/c or C57BL/6 (immune-competent preferred to capture inflammatory components, though Nude mice are acceptable).

  • Groups (n=5):

    • Vehicle Control.

    • Positive Control: Vemurafenib (PLX4032) @ 50 mg/kg BID (Known to induce hyperplasia).

    • This compound @ Therapeutic Dose (e.g., 30 mg/kg QD).

    • This compound @ Supratherapeutic Dose (e.g., 100 mg/kg QD).

2. In-Life Phase:

  • Duration: 14–21 days.

  • Observation: Daily skin scoring (erythema, scaling).

3. Terminal Analysis (The Validation Step):

  • Tissue: Harvest dorsal skin (interscapular region).

  • Biomarker 1 (H&E): Measure Epidermal Thickness (µm).

    • Pass Criteria: Vemurafenib group > 2x thickness vs. Vehicle. This compound group ≈ Vehicle.

  • Biomarker 2 (IHC): pERK (Thr202/Tyr204) and Ki67.

    • Mechanism Check: Vemurafenib skin should show High pERK/High Ki67 (Paradox). This compound skin should show Low/Basal pERK .

Protocol B: Pharmacodynamic (PD) Efficacy vs. Toxicity Window

Objective: Determine the therapeutic window in a KRAS-mutant model.

1. Setup:

  • Tumor Model: HCT116 (KRAS G13D) Xenograft.

  • Dosing: Single oral dose escalation (10, 30, 100 mg/kg).

2. Sampling:

  • Timepoints: 2h, 6h, 24h post-dose.

  • Tissues: Tumor (Efficacy) and Colon (Toxicity).

3. Analysis:

  • Western Blot: pMEK/pERK ratio.

  • Success Metric:

    • Tumor: >80% pERK inhibition sustained at 6h.

    • Colon: <50% pERK inhibition (or rapid recovery by 24h).

    • Note: Sustained >90% pERK inhibition in the colon predicts severe weight loss/toxicity.

Part 3: Mechanistic Visualization

Understanding the "Paradox Breaker" Mechanism of this compound.

The following diagram illustrates why this compound is safer than first-generation inhibitors. First-gen inhibitors bind one protomer of the RAF dimer, inducing a conformational change that activates the other protomer (Paradoxical Activation). This compound inhibits the dimer interface or both protomers, blocking this signal.

RAF_Inhibition_Mechanism cluster_FirstGen First-Gen Inhibitors (e.g., Vemurafenib) cluster_REDX This compound (Pan-RAF) RAS_Mut RAS Mutation (Constitutive Activation) RAF_Dimer RAF Dimerization (BRAF-CRAF or CRAF-CRAF) RAS_Mut->RAF_Dimer Drives Inhib_1 Binds 1st Protomer RAF_Dimer->Inhib_1 Treatment Inhib_2 Binds Both Protomers OR Dimer Interface RAF_Dimer->Inhib_2 Treatment Paradox Trans-Activation of 2nd Protomer Inhib_1->Paradox Conformational Change Hyper_ERK Hyper-Active pERK (Skin Toxicity/Tumor Growth) Paradox->Hyper_ERK Signaling Surge Blockade Complete Dimer Inactivation Inhib_2->Blockade Stabilizes Inactive State Suppressed_ERK Suppressed pERK (Tumor Regression) Blockade->Suppressed_ERK Pathway Off

Figure 1: Mechanistic differentiation between Paradox-inducing inhibitors (Left) and Pan-RAF inhibitors like this compound (Right). This compound prevents the trans-activation step responsible for cutaneous toxicity.

Part 4: Data Summary & Reference Tables

Table 1: Recommended Toxicity Endpoints for this compound
Organ SystemPrimary BiomarkerWarning ThresholdAction
Dermatological Epidermal Thickness (H&E)>50% increase vs. ControlCheck plasma Cmin; Increase dose frequency.
Gastrointestinal Body Weight>15% lossHydration support; Dose holiday.
Cardiac QTc Interval (ECG)>20ms prolongationReduce dose; Check electrolyte (K+, Mg+) levels.
Hematology Neutrophils<1500/µL (Grade 2)Monitor closely; usually transient.
Table 2: Formulation Guide
ComponentFunctionConcentrationNotes
DMSO Primary Solvent5%Essential for initial solubilization.
Solutol HS 15 Surfactant5-10%Prevents precipitation upon aqueous dilution.
PBS / Water Diluent85-90%Add slowly with vortexing.
pH Adjustment StabilitypH 4.0 - 6.0Avoid extreme pH; compound may degrade.

References

  • Development of this compound, a novel highly selective and potent pan RAF inhibitor. Source: ResearchGate.[1] Context: Primary source identifying this compound as a pan-RAF inhibitor designed to avoid paradoxical activation in BRAF/RAS mutant tumors. URL:[Link]

  • Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. Source: National Institutes of Health (PMC). Context: Provides mechanistic grounding for Pan-RAF inhibitors (Type II) preventing asymmetric dimer formation and paradoxical signaling. URL:[Link]

  • Mechanisms of cutaneous toxicities to precision therapies for melanoma. Source: National Institutes of Health (PubMed). Context: Detailed pathology of paradoxical MAPK activation (hyperkeratosis/SCC) used as the negative control baseline for this compound assessment. URL:[Link]

  • Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents. Source: U.S. Food and Drug Administration (FDA).[2] Context: Regulatory standards for conducting 14-90 day toxicity assessments in rodent models. URL:[Link]

Sources

Technical Support Center: REDX05358 Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for REDX05358 experiments. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and ensure the generation of robust, reproducible data. Here, we address common issues encountered during experimentation in a direct question-and-answer format, grounded in established scientific principles.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section tackles the most common sources of variability in cell-based assays involving small molecule inhibitors like this compound.

Q1: My replicate wells show high variability. What are the common causes and solutions?

High variability among replicate wells is a frequent issue that can obscure the true effect of this compound. The primary culprits are often related to inconsistent cell seeding, the "edge effect," and improper liquid handling.

Troubleshooting Steps:

  • Inconsistent Cell Seeding: Uneven cell distribution at the start of an experiment will lead to varied results.

    • Solution: Ensure a single-cell suspension by gently triturating before seeding. After plating, allow the plate to rest at room temperature for about an hour before transferring it to the incubator. This allows cells to settle evenly.[1]

  • The "Edge Effect": Wells on the perimeter of a microplate are prone to faster evaporation and temperature changes, altering experimental conditions compared to inner wells.[1][2][3] This can lead to significant data discrepancies.[2][3]

    • Solution: A common strategy is to fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and exclude them from data analysis.[2][4] Specialized low-evaporation lids can also significantly reduce this effect.[2][5]

  • Inaccurate Liquid Handling: Small volume errors during the addition of cells, media, or this compound can introduce significant variability.

    • Solution: Regularly calibrate pipettes. When adding reagents, ensure the pipette tip is below the surface of the liquid to prevent splashing and ensure accurate dispensing.

Q2: I'm observing inconsistent results between experiments performed on different days. What should I investigate?

Lack of reproducibility between experiments often points to shifting biological or environmental factors.

Troubleshooting Steps:

  • Cell Passage Number: As cells are repeatedly subcultured, their characteristics can change.[6][7][8] High-passage cells may exhibit altered growth rates, protein expression, and responses to stimuli compared to low-passage cells.[6][7][8]

    • Solution: For consistent results, it is crucial to use cells within a defined, narrow passage number range for all related experiments.[7][8] It's recommended to establish a master and working cell bank to ensure a consistent supply of low-passage cells.[7] For many common cell lines, staying below passage 20 is a good practice.[7]

  • Serum Variability: Fetal Bovine Serum (FBS) is a common supplement in cell culture media, but its composition can vary significantly between lots.[9][10][11][12] This variability can alter cell growth, metabolism, and response to treatments.[10][11][13]

    • Solution: When possible, purchase a large batch of a single serum lot and test it for your specific cell line and assay. Alternatively, consider transitioning to serum-free or chemically defined media to increase consistency.[9][10][12]

  • Incubation Conditions: Minor fluctuations in incubator temperature and CO2 levels can impact cell health and growth.

    • Solution: Regularly monitor and calibrate your incubator. Placing plates in the same location within the incubator for each experiment can also help minimize variability.[1]

Q3: The potency (e.g., IC50) of this compound appears to shift from one assay to the next. Why is this happening?

A shift in the measured potency of an inhibitor is a critical issue. Beyond the factors mentioned above, compound handling and assay setup are key areas to scrutinize.

Troubleshooting Steps:

  • Compound Stability and Storage: this compound, like many small molecules, can degrade if not stored properly. Factors like temperature, light exposure, and repeated freeze-thaw cycles can impact its integrity.[14][15][16]

    • Solution: Store the compound according to the manufacturer's instructions, typically at -20°C or -80°C in a desiccated environment.[15] Aliquot the stock solution to minimize freeze-thaw cycles.[14]

  • Solvent Effects: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations.

    • Solution: Ensure the final solvent concentration in your assay is low (typically <0.5%) and is consistent across all wells, including vehicle controls.[4]

  • Assay-Specific Parameters: The specifics of your experimental setup can influence the apparent potency.

    • Solution: Standardize incubation times, cell seeding density, and reagent concentrations.[4] Perform a cell titration experiment to determine the optimal cell number for your assay.[4]

Section 2: Key Experimental Protocols

To ensure consistency, follow these detailed step-by-step protocols for critical stages of your this compound experiments.

Protocol 2.1: Preparation of this compound Stock and Working Solutions
  • Resuspension of Lyophilized Compound: Briefly centrifuge the vial to collect all the powder at the bottom. Add the appropriate volume of sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Mix thoroughly by vortexing until fully dissolved.

  • Aliquoting and Storage: Prepare single-use aliquots of the stock solution in low-binding tubes. Store these at -80°C to maintain stability.[15]

  • Preparation of Working Solutions: On the day of the experiment, thaw a single aliquot of the stock solution. Prepare serial dilutions in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant across all treatments.

Protocol 2.2: Standard Cell-Based Assay Workflow
  • Cell Seeding: Harvest cells that are in the logarithmic growth phase. Create a uniform single-cell suspension and count the cells. Dilute the cell suspension to the desired seeding density and plate the cells in a microplate.

  • Edge Effect Mitigation: Fill the perimeter wells of the plate with 200 µL of sterile PBS.

  • Incubation: Allow the cells to adhere and stabilize by incubating for the predetermined time (typically overnight).

  • Compound Treatment: Remove the old media and add fresh media containing the various concentrations of this compound or vehicle control.

  • Incubation with Compound: Incubate the plate for the desired treatment duration.

  • Assay Readout: Perform the chosen assay (e.g., MTT, CellTiter-Glo®, or a specific functional assay) according to the manufacturer's protocol.

  • Data Analysis: Analyze the data, ensuring to blank-correct with wells containing media only.

Section 3: Data Interpretation and Validation

Data Presentation: Summarizing Experimental Variability

For each experiment, it is crucial to quantify the variability. The following table provides a template for tracking key quality control metrics.

MetricAcceptable RangeYour Experiment 1Your Experiment 2
Z'-factor > 0.5
Coefficient of Variation (%CV) of Replicates < 15%
Signal-to-Background Ratio > 3
  • Z'-factor: A measure of assay quality, taking into account the separation between positive and negative controls. A value greater than 0.5 indicates a robust assay.

  • Coefficient of Variation (%CV): This measures the variability between your replicate wells. A lower %CV indicates higher precision.

  • Signal-to-Background Ratio: This indicates the dynamic range of your assay.

Mandatory Visualizations

Diagrams can clarify complex workflows and relationships. Below are Graphviz diagrams illustrating key concepts in minimizing experimental variability.

Experimental_Workflow cluster_PreAssay Pre-Assay Preparation cluster_Assay Assay Execution cluster_PostAssay Post-Assay Analysis Cell_Culture Consistent Cell Culture (Low Passage, Mycoplasma-Free) Cell_Seeding Uniform Cell Seeding Cell_Culture->Cell_Seeding Compound_Prep Accurate Compound Prep (Fresh Dilutions, Minimized Freeze-Thaw) Treatment Consistent Treatment (Standardized Incubation) Compound_Prep->Treatment Reagent_Prep Reagent Preparation (Calibrated Pipettes, Fresh Buffers) Readout Assay Readout (Stable Conditions) Reagent_Prep->Readout Edge_Effect_Mitigation Mitigate Edge Effects (e.g., PBS in outer wells) Cell_Seeding->Edge_Effect_Mitigation Edge_Effect_Mitigation->Treatment Treatment->Readout Data_Analysis Data Analysis (Appropriate Normalization) Readout->Data_Analysis QC_Metrics QC Metrics Review (Z', %CV) Data_Analysis->QC_Metrics

Caption: A flowchart of the experimental workflow emphasizing key control points for minimizing variability.

Troubleshooting_Logic cluster_Sources Potential Sources of Variability cluster_Intra_Solutions Intra-Assay Solutions cluster_Inter_Solutions Inter-Assay Solutions High_Variability High Variability Observed Intra_Assay Intra-Assay (Within a Plate) High_Variability->Intra_Assay Inter_Assay Inter-Assay (Between Plates/Days) High_Variability->Inter_Assay Check_Seeding Review Cell Seeding Technique Intra_Assay->Check_Seeding Check_Edge_Effect Address Edge Effects Intra_Assay->Check_Edge_Effect Check_Pipetting Verify Pipette Calibration Intra_Assay->Check_Pipetting Check_Passage Standardize Cell Passage # Inter_Assay->Check_Passage Check_Serum Test/Standardize Serum Lot Inter_Assay->Check_Serum Check_Compound Assess Compound Stability Inter_Assay->Check_Compound

Caption: A logic diagram for troubleshooting sources of experimental variability.

References

  • The edge effect in microplate assays. (2023, December 16). Wako Automation. Retrieved from [Link]

  • Going Serum-Free: The How and Why of Removing Serum From Your Media. (2024, July 24). Bitesize Bio. Retrieved from [Link]

  • Impact of Cell Culture Conditions and Media in Cellular Studies. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. (n.d.). Eppendorf. Retrieved from [Link]

  • “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?”. (2019, August 12). paasp network. Retrieved from [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (2009, May 29). ResearchGate. Retrieved from [Link]

  • Systematic Comparison of FBS and Medium Variation Effect on Key Cellular Processes Using Morphological Profiling. (2025, February 25). MDPI. Retrieved from [Link]

  • The Impact of Serum and Serum-derived Undefined Biologic Modifiers in Cell Culture. (2017, May 12). Benchling. Retrieved from [Link]

  • How to Conquer Edge Effect in TC Plates. (2025, February 12). GMP Plastics. Retrieved from [Link]

  • Decreasing variability in your cell culture. (2018, May 16). Taylor & Francis. Retrieved from [Link]

  • Utilization of the MicroClime Environmental Lid to Reduce Edge Effects in a Cell-based Proliferation Assay. (n.d.). Beckman Coulter. Retrieved from [Link]

  • How does the passage number of a cell line affect the experimental results?. (2022, June 7). ResearchGate. Retrieved from [Link]

  • Cell Passage Number: An Easy Explanation for Biologists. (2022, October 28). Bitesize Bio. Retrieved from [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025, March 26). GMP Plastics. Retrieved from [Link]

  • Methods for Reducing Cell Growth Edge Effects in Agilent Seahorse XF Cell Culture Microplates. (2019, May 30). Agilent. Retrieved from [Link]

  • Impact of Passage Number on Cell Line Phenotypes. (n.d.). Cytion. Retrieved from [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio. Retrieved from [Link]

  • A troubleshooting guide to microplate-based assays. (n.d.). analytica-world.com. Retrieved from [Link]

  • Best practices in compound management for preserving compound integrity and accurately providing samples for assays. (2009, June 15). PubMed. Retrieved from [Link]

  • Handling & Processing of Potent Compounds: A Holistic Approach. (n.d.). IPS. Retrieved from [Link]

  • Potent Compound Handling Operations: Exposure To APIs. (n.d.). Agno Pharmaceuticals. Retrieved from [Link]

  • Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. (2013, August 9). Symbiosisonline Publishing. Retrieved from [Link]

  • In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. (n.d.). Europe PMC. Retrieved from [Link]

  • Small Molecule Inhibitors Targeting the “Undruggable” Survivin: The Past, Present, and Future from a Medicinal Chemist's Perspective. (2024, November 25). PMC. Retrieved from [Link]

  • Small molecule WDR5 inhibitors down-regulate lncRNA expression. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Cross-Resistance Profiling of REDX05358 vs. First-Generation RAF Inhibitors

[2]

Executive Summary: The "Paradox" Problem

First-generation RAF inhibitors (e.g., Vemurafenib, Dabrafenib) revolutionized the treatment of BRAF V600E melanoma. However, their utility is severely limited by paradoxical activation —a mechanism where binding to a BRAF monomer induces the formation of RAF dimers (BRAF-CRAF or CRAF-CRAF), inadvertently hyper-activating the ERK signaling pathway in RAS-mutant or BRAF-wildtype contexts.

This compound is a next-generation Pan-RAF inhibitor .[1][2] Unlike its predecessors, it inhibits both monomeric and dimeric forms of RAF without inducing the conformational changes that prime dimerization. This guide compares this compound against standard-of-care (SoC) inhibitors to demonstrate its utility in overcoming dimer-driven resistance.

Mechanistic Comparison: Mode of Inhibition

To understand cross-resistance, we must first map the structural pharmacology.

FeatureVemurafenib / Dabrafenib (1st Gen)This compound (Next Gen Pan-RAF)Biological Consequence
Target Profile Selective for BRAF V600E Monomers.[1][2]BRAF (WT/Mut), CRAF, ARAF (Monomers & Dimers).[3]Broader coverage of the RAF family.[4]
Binding Mode Type I (Active Conformation).Type II (DFG-out /

C-helix-in).
Stabilizes inactive conformation.
Effect on Dimers Induces Dimerization in RAS-mutant cells.Inhibits Dimers effectively.Prevents pathway reactivation.[1][2][5]
Paradoxical Activation High (Causes secondary cutaneous cancers).[2]Negligible / Absent.Safer profile in RAS-mutant contexts.
Primary Resistance RAS mutations (e.g., NRAS Q61, KRAS G12).Active against RAS-driven signaling.Effective in CRC and resistant Melanoma.
Visualization: The Paradoxical Activation Pathway

The following diagram illustrates how this compound blocks the escape route (dimerization) that renders Vemurafenib ineffective in resistant cells.

MAPK_Paradoxcluster_RAFRAF Activation ModesRASRAS-GTP(Upstream Driver)BRAF_MonoBRAF V600E(Monomer)RAS->BRAF_MonoRAF_DimerCRAF:BRAF(Heterodimer)RAS->RAF_DimerDriven by RAS-mutMEKMEK PhosphorylationBRAF_Mono->MEKBlocked byVemurafenibRAF_Dimer->MEKResistant toVemurafenibERKERK Activation(Proliferation)MEK->ERKVemurafenibVemurafenib(1st Gen)Vemurafenib->BRAF_MonoVemurafenib->RAF_DimerInducesFormation!REDXThis compound(Pan-RAF)REDX->BRAF_MonoREDX->RAF_DimerBLOCKS

Caption: this compound inhibits both monomeric and dimeric RAF signaling, whereas Vemurafenib inadvertently promotes dimer formation in RAS-primed cells.

Experimental Validation: Cross-Resistance Protocols

To validate this compound's performance, researchers should utilize a biphasic screening protocol : first establishing potency in sensitive lines, then challenging the compound in "paradox-permissive" environments (e.g., KRAS-mutant Colorectal Cancer cells).

Experiment A: The "Paradox" Western Blot Assay

This is the gold-standard assay to confirm if a kinase inhibitor induces or suppresses pathway reactivation.

Objective: Measure pERK (phospho-ERK) levels in BRAF-wildtype/RAS-mutant cells (e.g., HCT116 or DLD-1) treated with inhibitors.

Protocol:

  • Cell Seeding: Seed HCT116 cells (KRAS G13D) at

    
     cells/well in 6-well plates.
    
  • Starvation: Serum-starve (0.1% FBS) overnight to reduce basal noise.

  • Treatment: Treat cells for 1 hour with a dose titration (0.01

    
    M to 10 
    
    
    M) of:
    • Control: DMSO

    • Comparator: Vemurafenib (activates pERK in this model)

    • Test: this compound

  • Lysis & Blotting: Lyse cells in RIPA buffer with phosphatase inhibitors.

  • Detection: Immunoblot for pERK1/2 (Thr202/Tyr204) and Total ERK.

Expected Result (Data Interpretation):

  • Vemurafenib: Will show a "bell-shaped" curve where pERK levels increase significantly above baseline at intermediate concentrations (0.1–1.0

    
    M) due to paradoxical activation.
    
  • This compound: Should show dose-dependent suppression of pERK with no spike in activation, confirming Pan-RAF efficacy.

Experiment B: Cell Viability in Resistant Models (Colorectal Cancer)

First-generation RAF inhibitors are ineffective in BRAF V600E Colorectal Cancer (CRC) due to rapid EGFR-mediated feedback loops that reactivate CRAF.

Protocol:

  • Model Selection: Use HT-29 (BRAF V600E, CRC) or Colo-205 .

  • Assay Format: 384-well plate, CellTiter-Glo (CTG) readout.

  • Dosing: 72-hour incubation, 9-point dose curve.

  • Analysis: Calculate GI

    
     (Growth Inhibition 50%).
    

Comparative Data Summary (Simulated based on Reference 1, 2):

Cell LineGenotypeVemurafenib GI

(nM)
This compound GI

(nM)
Interpretation
A375 BRAF V600E (Melanoma)~50< 10This compound retains high potency in sensitive models.
HCT116 KRAS G13D (CRC)> 10,000 (Inactive/Proliferative)~150Key Differentiator: this compound is active in RAS-mutant lines.
HT-29 BRAF V600E (CRC)~1,000 (Weak efficacy)~20This compound overcomes EGFR-mediated feedback resistance.

Workflow Visualization: Resistance Profiling

The following Graphviz diagram outlines the logical flow for determining if a compound qualifies as a "Paradox Breaker."

WorkflowStartCompound Screening(this compound)Step1Step 1: BRAF V600E Potency(A375 Assay)Start->Step1Decision1Potent (<10nM)?Step1->Decision1Step2Step 2: Paradox Assay(RAS-mut HCT116)Decision1->Step2YesResult_FailFail: 1st Gen Profile(Risk of Secondary Tumors)Decision1->Result_FailNoDecision2pERK Spike?Step2->Decision2Step3Step 3: Dimer Inhibition(CRAF Kinase Assay)Decision2->Step3No (Paradox Breaker)Decision2->Result_FailYes (Vemurafenib-like)Result_PassSuccess: Pan-RAF Profile(this compound)Step3->Result_Pass

Caption: Screening workflow to distinguish Pan-RAF inhibitors (this compound) from paradox-inducing agents.

Synthesis and Recommendations

For drug development professionals evaluating this compound (or its clinical derivatives such as JZP815), the data supports its classification as a Type II Pan-RAF inhibitor .

  • Selectivity: It demonstrates sub-nanomolar affinity for ARAF, BRAF, and CRAF, unlike BRAF-selective competitors.[5]

  • Safety/Efficacy Balance: By avoiding paradoxical activation, it opens therapeutic windows for RAS-mutant solid tumors (NSCLC, CRC) where Vemurafenib is contraindicated.

  • Combination Potential: Due to its ability to suppress feedback loops, this compound is an ideal candidate for combination with MEK inhibitors (e.g., trametinib) to prevent the vertical pathway reactivation often seen in monotherapy.

References
  • Development of this compound, a novel highly selective and potent pan RAF inhibitor. Source: American Association for Cancer Research (AACR) Annual Meeting, Abstract 5160. URL:[Link]

  • Jazz Pharmaceuticals and Redx Announce Pan-RAF Inhibitor JZP815 to Enter Clinical Development. Source: Jazz Pharmaceuticals Press Release (JZP815 is the clinical progression of the Redx Pan-RAF program).[4] URL:[Link]

  • An integrated model of RAF inhibitor action predicts inhibitor activity against oncogenic BRAF signaling. Source: Nature (Context on Paradoxical Activation mechanism). URL:[Link]

Comparative Guide: In Vivo Validation of REDX05358 (Pan-RAF Inhibitor)

[1]

Executive Summary

REDX05358 is a potent, orally bioavailable, type II pan-RAF inhibitor designed to overcome the limitations of first-generation RAF inhibitors (e.g., Vemurafenib, Dabrafenib).[1] Unlike first-generation agents that paradoxically activate the MAPK pathway in RAS-mutant or BRAF-wild-type contexts, this compound inhibits both monomeric and dimeric forms of RAF (ARAF, BRAF, CRAF) without inducing pathway reactivation.[1]

This guide outlines the validation framework for this compound, comparing it against the clinical standard Vemurafenib (PLX4032) and the pan-RAF competitor LY3009120 .

Part 1: Mechanistic Profiling & Competitive Landscape

The Biological Challenge: Paradoxical Activation

First-generation inhibitors bind the active conformation (Type I) of BRAF. While effective in BRAF V600E melanoma, they induce RAF dimerization in RAS-mutant or BRAF-wild-type cells, leading to "paradoxical activation" of ERK signaling and secondary malignancies (e.g., cutaneous squamous cell carcinoma).

This compound Solution: It binds the inactive (DFG-out) conformation, inhibiting both protomers of the RAF dimer, thereby blocking signaling regardless of the upstream RAS status.

Table 1: Physicochemical and Potency Comparison
FeatureThis compound (Subject)Vemurafenib (Standard)LY3009120 (Competitor)
Primary Target Pan-RAF (ARAF, BRAF, CRAF)BRAF V600E (Selective)Pan-RAF (ARAF, BRAF, CRAF)
Binding Mode Type II (DFG-out)Type I (DFG-in)Type II (DFG-out)
Paradoxical Activation NegligibleHigh (in RAS mut)Negligible
BRAF V600E IC50 ~0.17 nM31 nM5.8 nM
CRAF IC50 ~0.07 nM48 nM17 nM
Efficacy Context BRAF & RAS mutant tumorsBRAF V600E onlyBRAF & RAS mutant tumors

Note: IC50 values are approximate based on biochemical kinase assays and may vary by assay conditions. This compound demonstrates sub-nanomolar potency, superior to both comparators in cell-free assays.

Part 2: The Biological Logic (Pathway Visualization)

The following diagram illustrates the mechanistic differentiation of this compound. It highlights the critical "Dimerization" node where first-generation inhibitors fail.

MAPK_Pathwaycluster_RAFRAF Complex (Dimerization)RTKRTK (Receptor)RASRAS-GTP(Mutant/Active)RTK->RASRAF_WTRAF (Wild Type)RAS->RAF_WTActivatesMEKMEK 1/2RAF_WT->MEKParadoxicalActivationRAF_MUTBRAF (V600E)RAF_MUT->MEKConstitutiveSignalingERKERK 1/2MEK->ERKProliferationTumor GrowthERK->ProliferationVemurafenibVemurafenib(Type I)Vemurafenib->RAF_WTInducesDimerizationVemurafenib->RAF_MUTBlocks V600EREDXThis compound(Type II Pan-RAF)REDX->RAF_WTBlocks DimerREDX->RAF_MUTBlocks Monomer

Caption: this compound inhibits both RAF monomers and dimers, preventing the paradoxical MEK activation caused by Vemurafenib in RAS-primed contexts.

Part 3: In Vivo Validation Protocols

To validate this compound, you must demonstrate efficacy in two specific contexts:

  • BRAF V600E Colorectal Cancer (CRC): These tumors are resistant to Vemurafenib due to EGFR-mediated feedback loops.[1] Pan-RAF inhibition should overcome this.

  • RAS-Mutant Models: To prove safety from paradoxical activation.

Protocol A: Formulation & Dosing Strategy
  • Vehicle: 0.5% Methylcellulose + 0.2% Tween 80 in water (Standard suspension for oral gavaging of hydrophobic kinase inhibitors).

  • Route: Oral Gavage (PO).[2]

  • Dosing Schedule: Daily (QD) or Twice Daily (BID).

  • Dose Range: 10 mg/kg – 30 mg/kg (Based on typical pan-RAF potency profiles).

Protocol B: Pharmacodynamic (PD) Biomarker Assay

Objective: Confirm target engagement (pERK inhibition) in tumor tissue.

  • Tumor Harvest: Collect tumors 2, 6, and 24 hours post-final dose.

  • Lysis: Homogenize in RIPA buffer with phosphatase inhibitors (PhosSTOP).

  • Western Blot Targets:

    • pERK1/2 (Thr202/Tyr204): The primary readout. Success = >80% reduction sustained for >6 hours.

    • Total ERK: Loading control.

    • DUSP6: Downstream transcriptional target (confirms sustained pathway suppression).

Protocol C: Efficacy Study (Xenograft)

Model: HT-29 (BRAF V600E CRC) or HCT116 (KRAS G13D).

  • Implantation: Inject

    
     cells subcutaneously into the right flank of BALB/c nude mice.
    
  • Randomization: When tumors reach ~150–200 mm³ (approx. 10-14 days), randomize into 4 groups (n=8/group):

    • Group 1: Vehicle Control.

    • Group 2: Vemurafenib (Standard, 50 mg/kg BID) – Expect resistance in HT-29.

    • Group 3: this compound (Low Dose, 10 mg/kg QD).

    • Group 4: this compound (High Dose, 30 mg/kg QD).

  • Measurement: Caliper measurements every 3 days. Formula:

    
    .
    
  • Endpoint: 21 days of dosing or when tumor burden exceeds 1500 mm³.

Part 4: Data Interpretation & Troubleshooting

Expected Outcomes
ReadoutVemurafenib (Group 2)This compound (Group 4)Interpretation
HT-29 Tumor Growth Minimal Inhibition / RegrowthRegression / Stasis This compound blocks EGFR-driven CRAF bypass tracks.
pERK Levels (Acute) ReducedAbolished Superior target occupancy.
Body Weight StableStableMonitors general toxicity.
Skin Toxicity Hyperplasia (possible)NormalAbsence of paradoxical activation in skin (RAS-wild type).
Critical Control: The "Paradox" Check

To rigorously prove the "Pan-RAF" advantage, use a RAS-mutant model (e.g., HCT116 or A549).

  • Vemurafenib: May cause acceleration of growth or no effect.

  • This compound: Should induce growth inhibition.[1]

  • Failure Mode: If this compound causes tumor acceleration, it is not functioning as a true Type II inhibitor at the tested dose.

Part 5: Experimental Workflow Diagram

Workflowcluster_DosingTreatment Phase (21 Days)StartCell Culture(HT-29 / HCT116)ImplantSC Implantation(Nude Mice)Start->ImplantStagingTumor Staging(150-200 mm³)Implant->StagingDoseDaily Oral Dosing(Vehicle vs REDX vs Comparator)Staging->DoseMeasureCaliper Meas.(Every 3 Days)Dose->MeasureHarvestTissue Harvest(2h, 6h, 24h post-dose)Measure->HarvestEndpointAnalysisAnalysis(WB: pERK, IHC: Ki67)Harvest->Analysis

Caption: 21-day efficacy workflow integrating tumor volume monitoring and terminal pharmacodynamic analysis.

References

  • Source for IC50 values and chemical properties.
  • Jordan, E. J., et al. (2016). "Prospective comprehensive molecular characterization of lung adenocarcinomas for efficient patient matching to approved and emerging therapies." Cancer Discovery. (Contextualizing Pan-RAF needs).
  • Redx Pharma. (2017). Development of this compound, a novel highly selective and potent pan RAF inhibitor. Proceedings of the AACR Annual Meeting. Primary source for the molecule's mechanism and initial in vivo claims.
  • Peng, S. B., et al. (2015). "Inhibition of RAF Isoforms and Cell Growth in BRAF-Mutant Cancers by LY3009120." Molecular Cancer Therapeutics. Retrieved from [Link]

    • Reference for the compar
  • Poulikakos, P. I., et al. (2010). "RAF inhibitors transactivate RAF dimers and cause tumors to grow." Nature. Retrieved from [Link]

    • Foundational paper explaining the mechanism of paradoxical activ

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
REDX05358
Reactant of Route 2
Reactant of Route 2
REDX05358

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.